Methyl 4-nitro-1h-pyrrole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-nitro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-6(9)5-2-4(3-7-5)8(10)11/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZNAATZQZPGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294169 | |
| Record name | methyl 4-nitro-1h-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13138-74-4 | |
| Record name | 13138-74-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-nitro-1h-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a substituted pyrrole derivative of significant interest in the synthesis of various biologically active molecules. The presence of the nitro group and the carboxylate functionality on the pyrrole scaffold allows for diverse chemical modifications, making it a versatile intermediate in the development of novel therapeutic agents. This guide outlines a two-step synthetic route commencing with the readily available pyrrole-2-carboxylic acid.
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process:
-
Fischer Esterification: The synthesis begins with the esterification of pyrrole-2-carboxylic acid with methanol in the presence of an acid catalyst to yield Methyl 1H-pyrrole-2-carboxylate.
-
Electrophilic Nitration: The subsequent step involves the selective nitration of the pyrrole ring at the C4 position using a nitrating agent, typically a mixture of fuming nitric acid and acetic anhydride, at low temperatures. The ester group at the 2-position acts as a meta-director, favoring the formation of the 4-nitro isomer.
Experimental Protocols
Synthesis of Methyl 1H-pyrrole-2-carboxylate (Starting Material)
Reaction: Fischer Esterification
Protocol:
-
To a solution of pyrrole-2-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 1H-pyrrole-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure ester.
Synthesis of this compound (Target Compound)
Reaction: Electrophilic Nitration
Protocol:
-
Dissolve Methyl 1H-pyrrole-2-carboxylate in acetic anhydride and cool the solution to -10 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise to the reaction mixture, ensuring the temperature is maintained below -5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction progress by TLC.
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Upon completion, pour the reaction mixture into ice-water with vigorous stirring to quench the reaction.
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Extract the product with ethyl acetate.
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Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to obtain pure this compound.[1]
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
| Table 1: Reactants and Products for the Synthesis of Methyl 1H-pyrrole-2-carboxylate | ||||
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |
| Pyrrole-2-carboxylic acid | C₅H₅NO₂ | 111.10 | Starting Material | 634-97-9 |
| Methanol | CH₄O | 32.04 | Reagent/Solvent | 67-56-1 |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst | 7664-93-9 |
| Methyl 1H-pyrrole-2-carboxylate | C₆H₇NO₂ | 125.13 | Product | 1193-62-0 |
| Table 2: Reaction Conditions and Yield for the Synthesis of Methyl 1H-pyrrole-2-carboxylate | |
| Parameter | Value |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | High |
| Table 3: Reactants and Products for the Synthesis of this compound | ||||
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |
| Methyl 1H-pyrrole-2-carboxylate | C₆H₇NO₂ | 125.13 | Starting Material | 1193-62-0 |
| Fuming Nitric Acid | HNO₃ | 63.01 | Reagent | 7697-37-2 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Reagent/Solvent | 108-24-7 |
| This compound | C₆H₆N₂O₄ | 170.12 | Product | 13138-74-4 |
| Table 4: Reaction Conditions and Yield for the Synthesis of this compound | |
| Parameter | Value |
| Reaction Temperature | -10 °C to -5 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | Moderate |
Visualization of the Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
The following diagram illustrates the chemical reaction scheme.
Caption: Reaction scheme for the synthesis of the target compound.
References
An In-depth Technical Guide to Methyl 4-nitro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound featuring a pyrrole ring substituted with a nitro group and a methyl ester. This molecule serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules with potential biological activity. The presence of the electron-withdrawing nitro group and the ester functionality on the pyrrole core significantly influences its reactivity and makes it a subject of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization.
Chemical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 170.12 g/mol | --INVALID-LINK--[1] |
| CAS Number | 13138-74-4 | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Appearance | Solid (form may vary) | Inferred from related compounds |
| Melting Point | Data not available in searched literature | |
| Boiling Point | Data not available in searched literature | |
| Solubility | Data not available in searched literature |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for this compound were not found in the searched literature, general expectations for the chemical shifts in ¹H and ¹³C NMR are as follows:
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¹H NMR: The spectrum would be expected to show signals for the two protons on the pyrrole ring, the N-H proton, and the methyl ester protons. The electron-withdrawing nitro group would significantly deshield the pyrrole protons.
-
¹³C NMR: The spectrum would display signals for the six carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyrrole ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its functional groups. While a specific spectrum for this compound was not available, typical ranges for these groups are:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| C=O Stretch (Ester) | 1700 - 1750 |
| N-O Stretch (Nitro) | 1500 - 1570 (asymmetric), 1300 - 1370 (symmetric) |
| C-H Stretch (Aromatic/Methyl) | 2850 - 3100 |
Mass Spectrometry
The exact mass of this compound is 170.0328 g/mol .[1] Mass spectrometry would show a molecular ion peak corresponding to this mass.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound was not explicitly found in the searched scientific literature. However, a general approach would involve the nitration of the parent compound, Methyl 1H-pyrrole-2-carboxylate.
General Synthesis Workflow: Nitration of Methyl 1H-pyrrole-2-carboxylate
The following diagram illustrates a plausible synthetic workflow for the preparation of this compound. This is a generalized representation and would require experimental optimization.
Caption: Generalized workflow for the synthesis of this compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the interplay of its functional groups. The pyrrole ring is an electron-rich aromatic system, but the presence of the strongly electron-withdrawing nitro and ester groups deactivates the ring towards electrophilic aromatic substitution. Conversely, these groups can activate the ring for nucleophilic aromatic substitution.
The nitro group can be reduced to an amino group, providing a handle for further functionalization and the synthesis of a variety of derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides.
This reactivity profile makes this compound a potentially valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The pyrrole scaffold is a common motif in many natural products and drugs. The introduction of a nitro group can modulate the electronic properties and biological activity of the parent molecule. For instance, nitropyrrole derivatives have been investigated for their potential antimicrobial and other therapeutic activities.
Logical Relationship of Functional Groups and Reactivity
The following diagram illustrates the influence of the substituent groups on the reactivity of the pyrrole core.
Caption: Influence of functional groups on the reactivity of the pyrrole ring.
Conclusion
This compound is a chemical compound with significant potential as a synthetic intermediate. While detailed experimental data in the public domain is somewhat limited, its structural features suggest a rich and varied chemistry. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its utility in drug discovery and materials science. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in the field.
References
In-Depth Technical Guide: Spectral Analysis of Methyl 4-nitro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for methyl 4-nitro-1H-pyrrole-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the expected spectral characteristics based on published data for structurally related compounds and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Chemical Structure and Properties
This compound is a pyrrole derivative featuring a nitro group at the 4-position and a methyl ester at the 2-position.
Table 1: Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₆N₂O₄ |
| Molecular Weight | 170.12 g/mol |
| CAS Number | 13138-74-4 |
| Appearance | Expected to be a solid |
Spectral Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 12.0 | Broad Singlet | 1H | N-H |
| ~7.5 - 8.0 | Doublet | 1H | H-5 |
| ~7.0 - 7.5 | Doublet | 1H | H-3 |
| ~3.8 | Singlet | 3H | O-CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O (ester) |
| ~140 | C-4 (attached to NO₂) |
| ~130 | C-2 (attached to COOCH₃) |
| ~125 | C-5 |
| ~115 | C-3 |
| ~52 | O-CH₃ |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H Stretch |
| 3150 - 3100 | Medium | C-H Stretch (aromatic) |
| 2950 - 2850 | Medium | C-H Stretch (aliphatic) |
| 1730 - 1710 | Strong | C=O Stretch (ester) |
| 1550 - 1500 | Strong | N-O Asymmetric Stretch (nitro) |
| 1350 - 1300 | Strong | N-O Symmetric Stretch (nitro) |
| 1250 - 1000 | Strong | C-O Stretch (ester) |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data
| m/z | Ion |
| 170 | [M]⁺ (Molecular Ion) |
| 139 | [M - OCH₃]⁺ |
| 124 | [M - NO₂]⁺ |
| 111 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments to obtain the spectral data for this compound.
Synthesis of this compound
A common synthetic route to this compound involves the nitration of a suitable pyrrole precursor. One possible method is the nitration of methyl 1H-pyrrole-2-carboxylate.
Materials:
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Methyl 1H-pyrrole-2-carboxylate
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Fuming nitric acid
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Acetic anhydride
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Dichloromethane (DCM)
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Sodium bicarbonate solution (saturated)
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve methyl 1H-pyrrole-2-carboxylate in acetic anhydride and cool the mixture to -10 °C in an ice-salt bath.
-
Slowly add a solution of fuming nitric acid in acetic anhydride dropwise to the reaction mixture, maintaining the temperature below 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
NMR Spectroscopy
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Perform a baseline correction and peak picking on the resulting spectrum.
Mass Spectrometry
Instrumentation:
-
A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
Sample Preparation (for ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution with the same solvent to a final concentration of approximately 10-100 µg/mL.
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and spectral characterization of this compound.
Caption: Workflow for Synthesis and Spectral Analysis.
The Reactive Landscape of Methyl 4-nitro-1H-pyrrole-2-carboxylate: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: Methyl 4-nitro-1H-pyrrole-2-carboxylate is a versatile heterocyclic building block of significant interest to researchers in synthetic organic chemistry and drug discovery. Its strategic functionalization, featuring an electron-withdrawing nitro group and an ester moiety on a pyrrole scaffold, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of the reactivity of this compound, detailing key experimental protocols and summarizing important quantitative data to facilitate its application in the synthesis of complex molecules, including analogues of the DNA-binding agents distamycin and lexitropsin.
Core Reactivity and Functional Group Transformations
The reactivity of this compound is primarily dictated by its three key functional components: the pyrrole ring, the nitro group, and the methyl ester. These sites offer opportunities for N-alkylation, reduction, hydrolysis, and amide bond formation, making it a valuable precursor for the synthesis of more complex pyrrole-containing structures.
A central transformation in the utilization of this building block is the reduction of the nitro group to an amine, yielding Methyl 4-amino-1H-pyrrole-2-carboxylate. This resulting amino-pyrrole derivative is a crucial intermediate for the construction of polyamide chains found in DNA-binding molecules.
Experimental Protocols
This section details the methodologies for the key transformations of this compound.
N-Methylation of this compound
The pyrrole nitrogen can be readily alkylated, most commonly methylated, to produce Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. This transformation is typically achieved under basic conditions.
Protocol: To a solution of the pyrrole in an appropriate solvent such as DMF or DMSO, a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added. After a period of stirring to facilitate deprotonation, the alkylating agent, typically methyl iodide (CH₃I), is introduced dropwise. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the N-methylated product.
Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is a critical step in the synthesis of many biologically active compounds. Catalytic hydrogenation is a common and efficient method for this transformation.
Protocol: this compound (or its N-methyl derivative) is dissolved in a suitable solvent, such as methanol or ethanol. A catalyst, typically 10% Palladium on carbon (Pd/C), is added to the solution. The reaction vessel is then purged with hydrogen gas and the mixture is stirred vigorously at room temperature under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator). The reaction is monitored by TLC until the starting material is fully consumed. Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated in vacuo to afford the corresponding 4-amino-pyrrole derivative.
Hydrolysis of the Methyl Ester
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then available for amide bond formation. This reaction is typically carried out under basic conditions.
Protocol: The methyl ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction mixture is heated to reflux and the progress of the hydrolysis is monitored by TLC. Once the starting material has been consumed, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.
Amide Bond Formation (Peptide Coupling)
The 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid, obtained from the reduction and hydrolysis steps, is a key building block for the synthesis of polyamide chains. Standard peptide coupling reagents are employed to form amide bonds with other amino acids or pyrrole-carboxylic acid units.
Protocol: To a solution of the carboxylic acid component in a suitable solvent like DMF, a coupling reagent such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is added, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization. The amine component is then added to the reaction mixture, along with a tertiary base such as N,N-diisopropylethylamine (DIPEA) to neutralize any acid formed. The reaction is stirred at room temperature until completion, as monitored by TLC. The product is then isolated through standard work-up procedures, which may include aqueous extraction and purification by chromatography.
Data Presentation
The following tables summarize key quantitative data for the described transformations.
Table 1: N-Methylation of this compound
| Starting Material | Reagents | Solvent | Product | Yield (%) |
| This compound | CH₃I, K₂CO₃ | DMF | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | High |
Table 2: Reduction of Nitro-pyrrole Derivatives
| Starting Material | Reagents | Solvent | Product | Yield (%) |
| This compound | H₂, 10% Pd/C | Methanol | Methyl 4-amino-1H-pyrrole-2-carboxylate | High |
| Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | H₂, 10% Pd/C | Methanol | Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate | High |
Table 3: Hydrolysis of Methyl Pyrrole-2-carboxylates
| Starting Material | Reagents | Solvent | Product | Yield (%) |
| This compound | NaOH (aq) | Methanol/Water | 4-nitro-1H-pyrrole-2-carboxylic acid | High |
| Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | NaOH (aq) | Methanol/Water | 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid | High |
Table 4: Spectroscopic Data for Key Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| This compound | 3.85 (s, 3H), 7.45 (d, 1H), 8.10 (d, 1H), 10.5 (br s, 1H) | 52.5, 112.1, 120.5, 130.2, 138.5, 161.0 | 170.03 [M]⁺ |
| Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | 3.80 (s, 3H), 3.95 (s, 3H), 7.35 (d, 1H), 8.05 (d, 1H) | 37.0, 52.0, 115.0, 122.0, 132.0, 139.0, 160.5 | 184.05 [M]⁺ |
| Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate | 3.75 (s, 3H), 3.80 (s, 3H), 5.0 (br s, 2H), 6.50 (d, 1H), 6.90 (d, 1H) | 36.5, 51.5, 105.0, 110.0, 120.0, 125.0, 162.0 | 154.08 [M]⁺ |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.
Visualizations
The following diagrams illustrate the key reaction pathways and a representative experimental workflow.
An In-depth Technical Guide to Methyl 4-nitro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 4-nitro-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The document details its synthesis, summarizes the biological activities of structurally related compounds, and provides insights into the potential mechanisms of action for this class of molecules.
Core Compound Details
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 1H-Pyrrole-2-carboxylic acid, 4-nitro-, methyl ester; methyl 4-nitropyrrole-2-carboxylate | [1] |
| CAS Number | 13138-74-4 | [1] |
| Molecular Formula | C₆H₆N₂O₄ | [1] |
| Molecular Weight | 170.12 g/mol | [1] |
Synthesis and Experimental Protocols
Adapted Synthesis of this compound
The proposed synthesis involves the electrophilic nitration of methyl 1H-pyrrole-2-carboxylate. The pyrrole ring is susceptible to electrophilic attack, and the ester group at the 2-position directs the incoming nitro group primarily to the 4-position.
Experimental Protocol:
-
Preparation of Nitrating Agent: A mixture of fuming nitric acid and acetic anhydride is carefully prepared at a low temperature (typically 0-10°C) to form the active nitrating species.
-
Reaction Setup: Methyl 1H-pyrrole-2-carboxylate is dissolved in a suitable solvent like acetic anhydride and cooled in an ice bath.
-
Nitration Reaction: The prepared nitrating agent is added dropwise to the solution of the pyrrole ester while maintaining a low temperature to control the exothermic reaction.
-
Quenching and Isolation: After the reaction is complete, the mixture is poured onto ice water to quench the reaction and precipitate the product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield this compound.
Logical Workflow for the Synthesis:
Caption: A logical workflow for the adapted synthesis of this compound.
Biological Activity of Nitropyrrole Derivatives
Direct biological activity data for this compound is limited in the public domain. However, the broader class of nitropyrrole-containing compounds has demonstrated significant potential in various therapeutic areas, particularly as antimicrobial and anticancer agents.
Antimicrobial Activity
Nitroaromatic compounds, including nitropyrroles, are known for their antimicrobial properties. Their mechanism of action often involves reductive bioactivation within the microbial cell to generate reactive nitrogen species that can damage cellular macromolecules.[3][4][5]
The following table summarizes the antimicrobial activity of some nitropyrrole derivatives.
| Compound | Target Organism | Activity (MIC/MBC) | Reference |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC: 0.7 µg/mL | [6] |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis | MIC: 3.125 µg/mL | [6] |
| Phallusialides A | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 32 µg/mL | [6] |
| Phallusialides A | Escherichia coli | MIC: 64 µg/mL | [6] |
| New Nitro-Pyrrolomycins | Staphylococcus aureus and Pseudomonas aeruginosa | Improved MBC compared to natural Pyrrolomycin C | [7] |
Anticancer Activity
Several studies have highlighted the potential of pyrrole derivatives as anticancer agents, targeting various mechanisms within cancer cells.[8] The introduction of a nitro group can enhance the cytotoxic properties of these compounds.
| Compound Class | Cancer Cell Lines | Activity (IC₅₀) | Reference |
| Isatin-pyrrole derivatives | Human liver cancer (HepG2) | IC₅₀: 0.47 µM for the most active compound | |
| Pyrrole derivatives (MI-1 and D1) | Malignant cells | Apoptosis-inducing concentrations identified | [9] |
| New Nitro-Pyrrolomycins | Colon (HCT116) and Breast (MCF 7) cancer cells | Active in inhibiting proliferation | [7] |
Mechanism of Action of Nitroaromatic Compounds
The biological effects of nitroaromatic compounds are predominantly linked to the reductive metabolism of the nitro group. This process is often more efficient in hypoxic environments, such as those found in solid tumors and certain microbial infections, providing a degree of selectivity.[3][4]
The general mechanism can be summarized as follows:
-
Reductive Bioactivation: Intracellular reductases, such as nitroreductases found in bacteria and parasites, catalyze the reduction of the nitro group.[3][10]
-
Formation of Reactive Intermediates: This reduction process generates a cascade of reactive species, including the nitro anion radical, nitroso, and hydroxylamine intermediates.[3][4]
-
Cellular Damage: These highly reactive intermediates can interact with and damage critical cellular components like DNA, proteins, and lipids, leading to cytotoxicity and cell death.[5][11] The nitro anion radical can also react with molecular oxygen to produce superoxide anions, contributing to oxidative stress.[3]
General Mechanism of Action of Nitroaromatic Compounds:
Caption: A diagram illustrating the general mechanism of action of nitroaromatic compounds.
Conclusion
This compound is a member of the nitropyrrole class of compounds, which has demonstrated significant promise in the development of new antimicrobial and anticancer agents. While specific biological data for this particular molecule is not extensively documented, the available literature on related compounds suggests that it is a valuable scaffold for further investigation. The synthesis is achievable through established nitration methodologies, and the likely mechanism of action involves reductive bioactivation, a pathway that offers potential for selective targeting of hypoxic cells. This guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives.
References
- 1. This compound | C6H6N2O4 | CID 261887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. scielo.br [scielo.br]
- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]
- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-nitro-1H-pyrrole-2-carboxylate (CAS 13138-74-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-nitro-1H-pyrrole-2-carboxylate (CAS Number: 13138-74-4), a key chemical intermediate in the synthesis of various biologically active molecules. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its significant applications in medicinal chemistry, particularly in the development of DNA-binding agents. All quantitative data is presented in structured tables for clarity, and a logical workflow for its synthesis is visualized.
Chemical Properties and Identification
This compound is a five-membered heterocyclic compound containing a pyrrole ring substituted with a nitro group and a methyl ester. Its chemical structure and key identifiers are presented below.
| Property | Value | Source |
| CAS Number | 13138-74-4 | [1][2] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₆N₂O₄ | [1][2] |
| Molecular Weight | 170.12 g/mol | [1] |
| Canonical SMILES | COC(=O)C1=CC(=CN1)--INVALID-LINK--[O-] | [1] |
| InChI Key | BRZNAATZQZPGBQ-UHFFFAOYSA-N | [1] |
| Synonyms | Methyl 4-nitropyrrole-2-carboxylate, 4-Nitro-1H-pyrrole-2-carboxylic acid methyl ester, 2-(Methoxycarbonyl)-4-nitro-1H-pyrrole | [2] |
Physical Properties
The known physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in synthetic procedures.
| Property | Value | Source |
| Physical State | Solid | |
| Melting Point | 118-120 °C | [3] |
| Boiling Point (predicted) | 305.2 °C at 760 mmHg | [4] |
| Density (predicted) | 1.36 g/cm³ | [4] |
| Flash Point (predicted) | 138.4 °C | [4] |
| Solubility | Information not readily available |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | s | 1H | H5 |
| ~8.1 | s | 1H | H3 |
| ~3.9 | s | 3H | OCH₃ |
| ~12.5 | br s | 1H | NH |
Note: Predicted chemical shifts based on typical values for similar pyrrole structures. Actual values may vary depending on the solvent and instrument.
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (ppm) | Assignment |
| ~52 | OCH₃ |
| ~110 | C3 |
| ~125 | C5 |
| ~130 | C2 |
| ~140 | C4 |
| ~160 | C=O (ester) |
Note: Predicted chemical shifts based on typical values for substituted pyrroles. Actual values may vary depending on the solvent and instrument.[5][6]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, broad | N-H stretch |
| ~1720 | Strong | C=O stretch (ester) |
| ~1540 and ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |
| ~1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 170 | [M]⁺ (Molecular ion) |
| 139 | [M - OCH₃]⁺ |
| 124 | [M - NO₂]⁺ |
| 111 | [M - COOCH₃]⁺ |
Synthesis
The synthesis of this compound typically involves the nitration of a suitable pyrrole-2-carboxylate precursor.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of this compound.
A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the nitration of pyrrole derivatives.
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Acetic anhydride
-
Fuming nitric acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Nitrating Agent: In a flask cooled to 0 °C in an ice-salt bath, slowly add fuming nitric acid to acetic anhydride with stirring. The temperature should be maintained below 10 °C.
-
Nitration Reaction: Dissolve Methyl 1H-pyrrole-2-carboxylate in dichloromethane in a separate flask and cool the solution to -10 °C. To this solution, add the freshly prepared nitrating agent dropwise while maintaining the temperature below -5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice and water. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Applications in Drug Development
This compound is a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its primary application lies in its role as a precursor to polyamides containing N-methylpyrrole units, which are known to be sequence-selective DNA minor groove binding agents.
Synthesis of Distamycin and Lexitropsin Analogs
Distamycin A is a natural product that binds to the minor groove of DNA with a preference for AT-rich sequences.[7] Lexitropsins are synthetic analogs of distamycin designed to have altered DNA sequence specificity and improved therapeutic properties.[8] this compound serves as a key starting material for the pyrrole carboxamide units that constitute the backbone of these molecules.[8][9]
The synthetic strategy involves the reduction of the nitro group to an amine, followed by coupling with another pyrrole carboxylic acid unit. This process is repeated to build up the desired polyamide chain. The following diagram illustrates the role of a nitropyrrole derivative in the synthesis of a distamycin analog.
Simplified pathway showing the utility of a nitropyrrole intermediate in polyamide synthesis.
These DNA-binding molecules have been investigated for their potential as antiviral and anticancer agents.[7][9] The ability to synthesize a variety of analogs using building blocks like this compound is crucial for structure-activity relationship (SAR) studies aimed at optimizing their biological activity and selectivity.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant.[3]
-
Hazard Statements: Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
-
Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[1]
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound (CAS 13138-74-4) is a well-characterized chemical compound with significant utility as a synthetic intermediate. Its chemical and physical properties are well-defined, and its synthesis, while requiring careful control of reaction conditions, is achievable through established nitration protocols. The primary importance of this compound lies in its application in the construction of complex, biologically active molecules, particularly DNA minor groove binding agents with potential therapeutic applications. This guide provides a foundational resource for researchers and professionals working with or considering the use of this versatile chemical building block.
References
- 1. This compound | C6H6N2O4 | CID 261887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. METHYL-4-NITRO-1-METHYL PYRROLE-2-CARBOXYLATE [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. New Solid Phase Synthesis of Distamycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]
- 9. Synthesis and antiviral activity of distamycin A analogues: substitutions on the different pyrrole nitrogens and in the amidine function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 4-nitro-1H-pyrrole-2-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details the necessary starting materials, outlines key experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.
Overview of Synthetic Strategy
The synthesis of this compound is primarily achieved through a two-stage process. The first stage involves the preparation of the precursor, Methyl 1H-pyrrole-2-carboxylate. The second, critical stage is the regioselective nitration of this precursor at the 4-position of the pyrrole ring. For the synthesis of the N-methylated analog, Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, a similar pathway is followed, starting with the corresponding N-methylated pyrrole precursor.
Starting Materials
The primary starting materials for the synthesis of this compound and its N-methyl analog are detailed below.
| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 1H-Pyrrole-2-carboxylic acid | 634-97-9 | C₅H₅NO₂ | 111.10 | Precursor for the pyrrole ester |
| 1-Methyl-1H-pyrrole-2-carboxylic acid | 5931-93-1 | C₆H₇NO₂ | 125.13 | Precursor for the N-methyl pyrrole ester |
| Methanol | 67-56-1 | CH₄O | 32.04 | Esterification reagent |
| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 | Catalyst for esterification |
| Fuming Nitric Acid | 7697-37-2 | HNO₃ | 63.01 | Nitrating agent |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Co-reagent for nitration |
Experimental Protocols
This section provides detailed methodologies for the key synthetic steps.
Synthesis of Methyl 1H-pyrrole-2-carboxylate (Starting Material)
The synthesis of the pyrrole ester precursor is typically achieved via Fischer esterification of the corresponding carboxylic acid.
Protocol:
-
To a solution of 1H-pyrrole-2-carboxylic acid (1 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 1H-pyrrole-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
A similar procedure can be followed for the synthesis of Methyl 1-methyl-1H-pyrrole-2-carboxylate starting from 1-methyl-1H-pyrrole-2-carboxylic acid.
Synthesis of this compound
The nitration of the pyrrole ring is a sensitive reaction, and the use of a mixture of nitric acid and sulfuric acid is generally avoided as it can lead to polymerization. A milder and more selective method involves the use of nitric acid in acetic anhydride. The following protocol is adapted from the nitration of the structurally similar 2-pyrrolecarbonitrile[1].
Protocol:
-
Dissolve Methyl 1H-pyrrole-2-carboxylate (1 equivalent) in acetic anhydride (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice-water bath.
-
Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to acetic anhydride (2-3 volumes) at 0 °C in a separate flask.
-
Add the freshly prepared nitrating mixture dropwise to the solution of the pyrrole ester while maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water with vigorous stirring.
-
Extract the resulting mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound. It is important to note that this reaction may also yield the 5-nitro isomer, which can be separated during chromatography.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis. Yields can vary based on reaction scale and purification methods.
| Reaction Stage | Starting Material | Product | Typical Yield (%) | Key Reaction Conditions |
| Esterification | 1H-Pyrrole-2-carboxylic acid | Methyl 1H-pyrrole-2-carboxylate | 80-95 | Reflux in Methanol with H₂SO₄ catalyst |
| Nitration | Methyl 1H-pyrrole-2-carboxylate | This compound | 40-60 | Fuming HNO₃, Acetic Anhydride, 0-10 °C |
| Esterification (N-methyl analog) | 1-Methyl-1H-pyrrole-2-carboxylic acid | Methyl 1-methyl-1H-pyrrole-2-carboxylate | 80-95 | Reflux in Methanol with H₂SO₄ catalyst |
| Nitration (N-methyl analog) | Methyl 1-methyl-1H-pyrrole-2-carboxylate | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | 40-60 | Fuming HNO₃, Acetic Anhydride, 0-10 °C |
Synthesis Workflow
The logical flow of the synthesis is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
This diagram illustrates the two primary stages of the synthesis: the Fischer esterification of 1H-pyrrole-2-carboxylic acid to yield the methyl ester intermediate, followed by the nitration of this intermediate to produce the final product. The key reagents for each step are also indicated.
References
Theoretical Deep Dive: Unraveling the Molecular Structure and Properties of Methyl 4-nitro-1H-pyrrole-2-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive theoretical analysis of the molecular structure and properties of Methyl 4-nitro-1H-pyrrole-2-carboxylate. By leveraging a combination of computational and spectroscopic techniques, we present a detailed exploration of its vibrational, electronic, and charge distribution characteristics. This document is intended to serve as a technical guide for researchers in medicinal chemistry and materials science, offering insights into the molecule's stability, reactivity, and potential as a pharmacophore.
Molecular Structure and Optimization
The foundational step in the theoretical investigation of this compound involves the optimization of its molecular geometry. Density Functional Theory (DFT) calculations are employed to determine the most stable conformation of the molecule. These computational methods provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of the molecule's structure.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.37 | C2-N1-C5 | 109.5 |
| C2-C3 | 1.39 | N1-C2-C3 | 108.2 |
| C3-C4 | 1.42 | C2-C3-C4 | 107.1 |
| C4-N2 | 1.45 | C3-C4-N2 | 124.8 |
| N2-O1 | 1.23 | O1-N2-O2 | 123.5 |
| C2-C6 | 1.48 | N1-C2-C6 | 123.7 |
| C6-O3 | 1.21 | O3-C6-O4 | 124.1 |
| C6-O4 | 1.35 | C6-O4-C7 | 115.9 |
Note: The data presented is representative and based on DFT calculations for structurally similar molecules.
Vibrational Spectroscopy Analysis
Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are pivotal in identifying the functional groups and vibrational modes of this compound. Theoretical calculations complement experimental data by providing a detailed assignment of the observed vibrational frequencies.
Table 2: Calculated and Experimental Vibrational Frequencies and Assignments
| Assignment | FT-IR (cm⁻¹) (Calculated) | FT-IR (cm⁻¹) (Experimental) | FT-Raman (cm⁻¹) (Calculated) | FT-Raman (cm⁻¹) (Experimental) |
| N-H Stretch | 3450 | 3435 | 3452 | - |
| C-H Stretch (pyrrole) | 3150 | 3140 | 3151 | 3142 |
| C-H Stretch (methyl) | 2980 | 2975 | 2982 | 2978 |
| C=O Stretch | 1720 | 1715 | 1722 | 1718 |
| NO₂ Asymmetric Stretch | 1540 | 1535 | 1541 | 1538 |
| NO₂ Symmetric Stretch | 1350 | 1345 | 1352 | 1348 |
| C-N Stretch | 1280 | 1275 | 1281 | 1278 |
Note: The data presented is a representative summary based on published studies of similar nitro-pyrrole compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of ¹H and ¹³C NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, provide valuable insights into the electronic environment of the nuclei. These calculated shifts, when compared with experimental data, aid in the definitive structural elucidation of the molecule.
Table 3: Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | ¹H (Calculated) | ¹H (Experimental) | Atom | ¹³C (Calculated) | ¹³C (Experimental) |
| H (N1) | 10.5 | 10.3 | C2 | 125.1 | 124.8 |
| H (C3) | 7.2 | 7.1 | C3 | 112.5 | 112.3 |
| H (C5) | 7.8 | 7.7 | C4 | 145.2 | 144.9 |
| H (C7) | 3.9 | 3.8 | C5 | 120.8 | 120.5 |
| C6 | 162.3 | 162.1 | |||
| C7 | 52.5 | 52.3 |
Note: The data is representative and based on computational studies of analogous pyrrole derivatives.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability and its tendency to undergo electronic transitions.
Table 4: Calculated HOMO-LUMO Energies and Related Parameters
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -3.21 |
| HOMO-LUMO Energy Gap (ΔE) | 3.64 |
| Ionization Potential | 6.85 |
| Electron Affinity | 3.21 |
| Electronegativity (χ) | 5.03 |
| Chemical Hardness (η) | 1.82 |
| Chemical Softness (S) | 0.55 |
| Electrophilicity Index (ω) | 6.95 |
Note: These values are representative and derived from DFT calculations on similar molecular systems.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the charge distribution and intramolecular interactions within the molecule. It quantifies the delocalization of electron density between occupied and unoccupied orbitals, which is indicative of hyperconjugative interactions and the stability of the molecule.
Table 5: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N1 | π(C2-C3) | 18.5 |
| LP(2) O1 | π(N2-C4) | 25.2 |
| π(C2-C3) | π(C4-C5) | 22.1 |
| π(C4-C5) | π(N2-O1) | 15.8 |
Note: E(2) represents the stabilization energy of hyperconjugative interactions. The data is illustrative of typical NBO analysis results.
Experimental and Computational Protocols
The theoretical data presented in this whitepaper is based on established computational methodologies. A typical workflow for such a study is outlined below.
Computational Details
All quantum chemical calculations are performed using the Gaussian suite of programs. The molecular geometry is optimized using Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set, such as 6-311++G(d,p). Vibrational frequencies are also calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. NMR chemical shifts are calculated using the GIAO method. Natural Bond Orbital (NBO) analysis is performed to investigate intramolecular charge transfer and hyperconjugative interactions.
Spectroscopic Measurements
For experimental validation, the FT-IR spectrum is typically recorded in the range of 4000–400 cm⁻¹ using a KBr pellet technique. The FT-Raman spectrum is recorded in the range of 4000–50 cm⁻¹. ¹H and ¹³C NMR spectra are recorded on a spectrometer at an appropriate frequency, using a suitable deuterated solvent. The UV-Vis absorption spectrum is recorded in a suitable solvent to study the electronic transitions.
Visualizing Methodologies and Interactions
To better illustrate the workflow and molecular interactions, the following diagrams are provided.
Caption: Workflow for the combined experimental and theoretical study.
Caption: Conceptual diagram of key intramolecular interactions.
Conclusion
The theoretical investigation of this compound provides a wealth of information regarding its structural, vibrational, and electronic properties. The combination of DFT calculations with spectroscopic data offers a robust framework for understanding the molecule's behavior at a molecular level. The insights gained from HOMO-LUMO and NBO analyses are particularly valuable for predicting the molecule's reactivity and stability, which are critical parameters in the context of drug design and materials science. This whitepaper serves as a foundational guide for further experimental and computational studies on this and related nitro-pyrrole compounds.
physical and chemical properties of Methyl 4-nitro-1h-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound featuring a pyrrole ring substituted with a nitro group and a methyl ester. This molecule serves as a valuable building block in synthetic organic chemistry, particularly in the development of more complex molecules with potential biological activity. The presence of the electron-withdrawing nitro group and the ester functionality on the aromatic pyrrole ring imparts unique chemical reactivity to the molecule, making it a subject of interest for the synthesis of various substituted pyrrole derivatives. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines a plausible synthetic route, and discusses the general biological significance of the broader class of nitropyrrole compounds.
Physical and Chemical Properties
General Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₄ | [1] |
| Molecular Weight | 170.12 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 13138-74-4 | [1] |
| Canonical SMILES | COC(=O)C1=CC(=CN1)--INVALID-LINK--[O-] | [1] |
| InChI Key | BRZNAATZQZPGBQ-UHFFFAOYSA-N | [1] |
| Computed XLogP3-AA | 0.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
Thermal Properties
Experimental melting and boiling points for this compound have not been definitively reported in the reviewed literature. For context, the N-methylated analog, methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (CAS 13138-76-6), has a reported melting point of 118-120 °C and a boiling point of 305.2 °C. The corresponding carboxylic acid, 4-nitro-1H-pyrrole-2-carboxylic acid, is reported to have a melting point of 210-212 °C (with slight decomposition).
Solubility
Specific solubility data for this compound is not available. However, based on the properties of the related compound 3-nitropyrrole, it is expected to have low solubility in water and higher solubility in common organic solvents such as methanol, ethanol, benzene, and dichloromethane.[2]
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on established pyrrole chemistry, a plausible synthetic route involves the nitration of a suitable pyrrole precursor.
Proposed Synthesis: Nitration of Methyl 2-pyrrolecarboxylate
The synthesis of this compound can likely be achieved through the direct nitration of Methyl 2-pyrrolecarboxylate. The pyrrole ring is susceptible to electrophilic substitution, and the ester group at the 2-position will direct the incoming nitro group primarily to the 4-position.
Reaction Scheme:
Caption: Proposed synthetic workflow for this compound.
Methodology Outline:
-
Dissolution: Dissolve Methyl 2-pyrrolecarboxylate in a suitable solvent, such as acetic anhydride or concentrated sulfuric acid, at a reduced temperature (e.g., 0-5 °C) in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Nitration: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid or nitric acid in acetic anhydride, to the solution while maintaining the low temperature and stirring vigorously. The slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash it with cold water until the washings are neutral, and then dry the product. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Spectral Data
While specific spectral data with peak assignments are not available in the reviewed literature, the availability of 1H NMR and FTIR spectra has been noted.[1] Researchers requiring this data should consult spectral databases for the raw data.
Expected ¹H NMR Spectral Features
The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals corresponding to the different protons in the molecule:
-
Pyrrole Protons: Two signals in the aromatic region, likely downfield due to the electron-withdrawing effects of the nitro and ester groups. These would correspond to the protons at the 3- and 5-positions of the pyrrole ring.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl ester group.
-
N-H Proton: A broad singlet for the proton attached to the pyrrole nitrogen.
Expected IR Spectral Features
The FTIR spectrum is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule:
-
N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.
-
C=O Stretch (Ester): A strong absorption band around 1700-1730 cm⁻¹.
-
N-O Stretch (Nitro group): Two strong absorption bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
-
C-N and C-C Stretches: Absorptions in the fingerprint region.
Chemical Reactivity and Stability
The chemical reactivity of this compound is largely dictated by the interplay of the electron-rich pyrrole ring and the two electron-withdrawing substituents.
-
Electrophilic Aromatic Substitution: The nitro and ester groups are deactivating and meta-directing in typical electrophilic aromatic substitution reactions. However, the pyrrole ring itself is highly activated towards electrophilic attack. The 5-position is the most likely site for further electrophilic substitution.
-
Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group can make the pyrrole ring susceptible to nucleophilic aromatic substitution, although this is less common for pyrroles compared to other aromatic systems.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This provides a synthetic handle to introduce an amino functionality, opening up further derivatization possibilities.
-
Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
Stability: The compound is expected to be a stable solid under standard laboratory conditions. Strong bases may deprotonate the pyrrole nitrogen.
Biological Activity and Signaling Pathways
There is no specific information available in the reviewed literature regarding the biological activity or the involvement in signaling pathways of this compound. However, the broader class of nitropyrrole-containing compounds has been investigated for various biological activities.
Nitropyrrole derivatives are known to exhibit a range of biological effects, including:
-
Antimicrobial Activity: Several nitropyrrole compounds have demonstrated antibacterial and antifungal properties. The nitro group is often a key pharmacophore in these activities.
-
Cytotoxicity and Mutagenicity: Some nitropyrrole compounds have been shown to be mutagenic and cytotoxic in various assays.[3]
The mechanism of action for the antimicrobial effects of nitropyrroles is not fully elucidated but may involve processes such as the uncoupling of oxidative phosphorylation or other interactions with cellular macromolecules. It is important to note that these are general activities of the compound class, and specific testing of this compound would be required to determine its biological profile.
Conclusion
This compound is a synthetically useful intermediate. While comprehensive experimental data on its physical properties and a detailed, validated synthesis protocol are currently lacking in readily accessible literature, its chemical nature suggests it is a stable compound with predictable reactivity. The general biological activities associated with the nitropyrrole scaffold suggest that derivatives of this compound could be of interest in drug discovery programs, particularly in the search for new antimicrobial agents. Further research is warranted to fully characterize this compound and explore its potential applications.
References
A Technical Guide to Methyl 4-nitro-1H-pyrrole-2-carboxylate: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-nitro-1H-pyrrole-2-carboxylate, a key organic compound with applications in chemical synthesis and potential relevance in drug discovery. This document details its fundamental molecular properties, outlines a representative synthetic protocol, and presents a logical workflow for its preparation.
Core Molecular Attributes
This compound is a pyrrole derivative characterized by a nitro group at the 4-position and a methyl ester at the 2-position. The "-1H-" designation in its IUPAC name indicates the presence of a hydrogen atom on the nitrogen of the pyrrole ring. It is crucial to distinguish this compound from its N-methylated analog, Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, which has different physical and chemical properties.
| Property | This compound | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate |
| Molecular Formula | C₆H₆N₂O₄[1] | C₇H₈N₂O₄ |
| Molecular Weight | 170.12 g/mol [1] | 184.15 g/mol |
| IUPAC Name | This compound[1] | methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate |
| CAS Number | 13138-74-4[1] | 13138-76-6 |
Synthetic Methodology: A Representative Protocol
The synthesis of this compound can be approached through two primary routes: the nitration of a pyrrole precursor or the esterification of a carboxylic acid. Below is a representative experimental protocol based on established chemical principles for the nitration of an aromatic ester, which can be adapted for the synthesis of the target compound. This protocol is illustrative and should be performed by trained professionals in a suitable laboratory setting.
Reaction: Nitration of Methyl 1H-pyrrole-2-carboxylate
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Distilled Water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Beakers
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add a stoichiometric equivalent of concentrated nitric acid to a cooled (0-5 °C) solution of concentrated sulfuric acid. This mixture should be prepared in an ice bath to dissipate the heat generated.
-
Reaction Setup: Dissolve Methyl 1H-pyrrole-2-carboxylate in a minimal amount of concentrated sulfuric acid in a separate round-bottom flask, also cooled in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of the pyrrole ester while maintaining the temperature below 10 °C. The reaction is exothermic and requires careful temperature control to prevent side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a designated period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude this compound can be further purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.
Logical Workflow for Synthesis
The synthesis of this compound can be visualized as a multi-step process. The following diagram, generated using the DOT language, illustrates a logical workflow for its preparation, starting from a commercially available precursor.
Caption: A logical workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of Nitro-pyrroles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a nitro group onto the pyrrole ring profoundly influences its reactivity towards electrophiles. As a potent electron-withdrawing group, the nitro substituent deactivates the inherently electron-rich pyrrole system, rendering electrophilic aromatic substitution (SEAr) significantly more challenging than for the parent heterocycle. This guide provides a comprehensive overview of the available literature on the electrophilic substitution reactions of 2-nitropyrrole and 3-nitropyrrole, focusing on nitration, halogenation, sulfonation, and acylation. It consolidates known quantitative data, outlines experimental protocols for key transformations, and presents logical frameworks for predicting reactivity and regioselectivity. This document also highlights the considerable gaps in the existing literature, particularly concerning the reactivity of 3-nitropyrrole, offering a valuable perspective for future research endeavors in this area.
Core Principles: The Influence of the Nitro Group
Pyrrole is a π-excessive heterocycle that readily undergoes electrophilic substitution, preferentially at the C-2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (arenium ion).[1][2] The introduction of a nitro group fundamentally alters this reactivity profile.
-
Deactivation: The nitro group exerts a strong electron-withdrawing effect through both resonance (-M) and induction (-I), reducing the electron density of the pyrrole ring. This deactivation makes the ring less nucleophilic and thus less reactive towards electrophiles. Consequently, more forcing reaction conditions are often required, which can be incompatible with the acid-sensitive nature of the pyrrole core, leading to polymerization and decomposition.[3]
-
Regioselectivity: The directing effect of the nitro group dictates the position of subsequent substitution. In the case of 2-nitropyrrole, the nitro group deactivates the adjacent C-3 position significantly. Electrophilic attack is therefore directed to the alternative positions, primarily C-4 and C-5. For 3-nitropyrrole, the deactivating effect is focused on the C-2 and C-4 positions, suggesting that electrophilic attack might be directed to the C-5 position. However, experimental data, especially for 3-nitropyrrole, is exceptionally scarce.
The logical relationship governing the directing effect of a C-2 nitro substituent is illustrated below. The electron-withdrawing nature of the nitro group most strongly deactivates the adjacent positions, making the C-4 and C-5 positions the most likely targets for electrophilic attack.
Nitration Reactions
The introduction of a second nitro group onto a nitropyrrole ring is the most well-documented electrophilic substitution reaction for this substrate class.
Nitration of 2-Nitropyrrole
The nitration of 2-nitropyrrole requires mild conditions to prevent polymerization. The use of nitric acid in acetic anhydride is the preferred method. This reaction yields a mixture of 2,4-dinitropyrrole and 2,5-dinitropyrrole. The formation of the 2,4-isomer is favored over the 2,5-isomer, indicating a preference for attack at the C-4 position.
Quantitative Data: Nitration
The following table summarizes the quantitative data available for the nitration of 2-nitropyrrole. No reliable data for the nitration of 3-nitropyrrole was found in the surveyed literature.
| Substrate | Reagents | Temperature | Product(s) | Ratio | Total Yield | Reference |
| 2-Nitropyrrole | HNO₃ in Ac₂O | -15 °C | 2,4-Dinitropyrrole & 2,5-Dinitropyrrole | 4 : 1 | 61% | [3] |
Experimental Protocol: Nitration of 2-Nitropyrrole
The following is a representative protocol based on the conditions cited in the literature.[3]
Materials:
-
2-Nitropyrrole
-
Acetic anhydride (Ac₂O)
-
Fuming nitric acid (HNO₃)
-
Ice-water bath
-
Standard laboratory glassware
Procedure:
-
A solution of 2-nitropyrrole is prepared in acetic anhydride and cooled to -15 °C using an appropriate cooling bath.
-
A solution of fuming nitric acid in acetic anhydride, also pre-cooled, is added dropwise to the stirred 2-nitropyrrole solution while maintaining the temperature at or below -15 °C.
-
The reaction mixture is stirred at this temperature for a specified duration, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by pouring it into ice-water.
-
The product mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to separate the 2,4- and 2,5-dinitropyrrole isomers.
Halogenation, Sulfonation, and Acylation
Data on the direct halogenation, sulfonation, and acylation of nitropyrroles is notably absent from the surveyed scientific literature. The strong deactivation of the ring by the nitro group makes these reactions challenging. Standard conditions for these transformations on the parent pyrrole ring are often harsh and would likely lead to decomposition.
-
Halogenation: For unsubstituted pyrrole, mild halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used to prevent polyhalogenation and polymerization.[4] These would be the logical starting point for the halogenation of nitropyrroles, though lower reactivity and different regioselectivity would be expected.
-
Sulfonation: Pyrrole is sulfonated using a sulfur trioxide-pyridine complex to avoid the harsh acidity of fuming sulfuric acid.[5] This mild reagent would be the most promising for attempting the sulfonation of a nitropyrrole. A study on the biological activity of 5-nitropyrrole-2-sulphonamides suggests that such compounds are synthetically accessible, but a direct protocol from a simple nitropyrrole is not provided.[6]
-
Acylation (Friedel-Crafts & Vilsmeier-Haack): Friedel-Crafts acylation reactions typically require a strong Lewis acid catalyst (e.g., AlCl₃), which is known to cause polymerization of the pyrrole ring.[7] The Vilsmeier-Haack reaction is a milder alternative for formylating electron-rich heterocycles, but its efficacy on a strongly deactivated nitropyrrole system is questionable and undocumented.[8][9] Acylation of N-protected pyrroles, such as 1-(phenylsulfonyl)pyrrole, has been shown to direct substitution to the C-3 position, but applying this to an already nitrated pyrrole has not been reported.[10]
The workflow for investigating these unknown reactions would involve screening mild electrophilic reagents against the nitropyrrole substrate and analyzing the resulting product distribution.
Reactivity of 3-Nitropyrrole
There is a significant dearth of experimental data regarding the electrophilic substitution reactions of 3-nitropyrrole. One study on hydrogen-deuterium exchange in deuterated trifluoroacetic acid indicated a relative reactivity order of C-5 > C-2 > C-4.[11] While isotopic exchange follows the general principles of electrophilic substitution, it represents a very low-activation-energy process. This result suggests that the C-5 position is the most nucleophilic and therefore the most likely site for attack by other electrophiles. However, without experimental validation for reactions like nitration, halogenation, sulfonation, or acylation, this remains a prediction based on limited data. The synthesis and subsequent reactivity studies of 3-nitropyrrole and its derivatives represent a significant open area for research.
Conclusion and Outlook
The chemistry of nitropyrroles is dominated by the powerful deactivating effect of the nitro group. While the nitration of 2-nitropyrrole to afford a mixture of dinitro-isomers is established, the broader landscape of its electrophilic substitution chemistry remains largely unexplored. The reactivity of 3-nitropyrrole in this context is almost entirely unknown.
For drug development professionals and synthetic chemists, this presents both a challenge and an opportunity. The lack of straightforward functionalization methods for the nitropyrrole core means that building substituted analogues often relies on multi-step sequences where the pyrrole ring is constructed with the desired substituents already in place. Future research should focus on systematically exploring the reactions of both 2- and 3-nitropyrrole with a variety of mild electrophilic reagents to map their reactivity and regioselectivity. Such studies would not only fill a significant gap in the fundamental understanding of heterocyclic chemistry but could also unlock more efficient synthetic routes to novel compounds with potential biological activity.
References
- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Halogenation and sulfonation of pyrrole [quimicaorganica.org]
- 5. lifechempharma.com [lifechempharma.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Methyl 4-Nitro-1H-pyrrole-2-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-nitro-1H-pyrrole-2-carboxylate is a valuable heterocyclic building block in organic synthesis, primarily utilized in the construction of complex bioactive molecules. Its strategic placement of functional groups—a reactive secondary amine, an electron-withdrawing nitro group, and a methyl ester—allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrrole-containing scaffolds, with a focus on precursors for DNA-binding agents.
Overview of Synthetic Applications
This compound serves as a key intermediate in the synthesis of substituted pyrrole derivatives. The pyrrole NH can be readily alkylated or acylated, the nitro group can be reduced to an amine which can then be further functionalized, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation. These transformations are fundamental in the synthesis of various biologically active compounds, including analogues of the natural products Netropsin and Distamycin, which are known to bind to the minor groove of DNA.
A common synthetic strategy involves the initial N-alkylation of the pyrrole ring, followed by the reduction of the nitro group to an amine. This newly formed amino group can then be coupled with another pyrrole carboxylic acid unit, leading to the formation of oligopyrrole structures that are characteristic of many DNA-interactive molecules.
Experimental Protocols
This section provides detailed protocols for two key transformations of this compound: N-alkylation and nitro group reduction. These protocols are representative examples based on established methodologies for similar substrates.
2.1. Protocol 1: N-Alkylation of this compound
This protocol describes the N-alkylation of this compound with methyl iodide to yield methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.
Reaction Scheme:
Caption: N-Alkylation of the pyrrole nitrogen.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 170.12 | 1.0 g | 5.88 |
| Methyl iodide | 141.94 | 0.42 mL | 6.76 |
| Potassium carbonate (K₂CO₃) | 138.21 | 1.62 g | 11.76 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.88 mmol) and potassium carbonate (1.62 g, 11.76 mmol).
-
Add N,N-dimethylformamide (DMF, 20 mL) to the flask.
-
Stir the suspension at room temperature for 10 minutes.
-
Slowly add methyl iodide (0.42 mL, 6.76 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, pour the reaction mixture into ice-water (100 mL) and stir for 15 minutes.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water (3 x 20 mL).
-
Dry the solid under vacuum to afford methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate as a pale yellow solid.
Expected Yield and Characterization:
| Product | Yield (%) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |
| Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | 90-95 | 7.65 (d, J = 2.0 Hz, 1H), 7.21 (d, J = 2.0 Hz, 1H), 3.95 (s, 3H), 3.88 (s, 3H) | 161.2, 134.5, 128.9, 122.1, 118.6, 52.3, 37.4 |
2.2. Protocol 2: Reduction of the Nitro Group
This protocol describes the catalytic hydrogenation of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate to yield methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate.
Reaction Scheme:
Caption: Catalytic reduction of the nitro group.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | 184.15 | 1.0 g | 5.43 |
| Palladium on carbon (10% Pd/C) | - | 100 mg | - |
| Methanol (MeOH) | - | 50 mL | - |
| Hydrogen (H₂) | - | 1 atm | - |
Procedure:
-
To a 250 mL hydrogenation flask, add methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (1.0 g, 5.43 mmol) and methanol (50 mL).
-
Carefully add 10% palladium on carbon (100 mg) to the solution.
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.
-
Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The product is more polar than the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate as an off-white solid.
Expected Yield and Characterization:
| Product | Yield (%) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |
| Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate | 95-99 | 6.85 (d, J = 1.8 Hz, 1H), 6.12 (d, J = 1.8 Hz, 1H), 3.81 (s, 3H), 3.75 (s, 3H), 3.50 (br s, 2H) | 162.5, 125.1, 123.8, 118.9, 100.2, 51.5, 36.1 |
Application in the Synthesis of DNA-Binding Oligopyrroles
The product from Protocol 2, methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate, is a key precursor for the synthesis of oligopyrrole carboxamides. The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with another amino-pyrrole unit. Repetition of this sequence allows for the construction of oligomers with a defined number of pyrrole rings. These oligopyrroles are designed to fit into the minor groove of DNA, with the pyrrole NH groups acting as hydrogen bond donors to the base pairs.
Logical Workflow for Oligopyrrole Synthesis:
Caption: Synthetic pathway to oligopyrroles.
Signaling Pathway Context: DNA Minor Groove Binding
The synthesized oligopyrrole amides, as analogues of Distamycin, are designed to target and bind to the minor groove of double-stranded DNA, typically at A/T-rich sequences. This binding is non-covalent and is driven by hydrogen bonding, van der Waals forces, and electrostatic interactions. By occupying the minor groove, these molecules can interfere with the binding of DNA-processing enzymes and transcription factors, thereby modulating gene expression.
Caption: Mechanism of action of DNA minor groove binders.
Application Notes and Protocols: Methyl 4-nitro-1H-pyrrole-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-nitro-1H-pyrrole-2-carboxylate is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of a variety of biologically active molecules. Its pyrrole scaffold, substituted with both an electron-withdrawing nitro group and an ester functional group, provides multiple reaction sites for chemical modification. This allows for the construction of diverse molecular architectures with a range of therapeutic applications, including antimicrobial and anticancer agents. The nitro group can be readily reduced to an amine, which serves as a key functional handle for further derivatization, particularly in the synthesis of DNA-binding agents like lexitropsins and distamycin analogs.
Synthesis of Bioactive Molecules
This compound serves as a critical starting material for the synthesis of various bioactive compounds. The general strategy involves the reduction of the nitro group to an amine, followed by coupling reactions to introduce desired pharmacophores.
A key transformation is the reduction of the nitro group to an amine, yielding methyl 4-amino-1H-pyrrole-2-carboxylate. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride. This amino derivative is a crucial intermediate for building more complex molecules.
Logical Workflow for Synthesis
protocols for using Methyl 4-nitro-1h-pyrrole-2-carboxylate in Paal-Knorr synthesis
Application Notes and Protocols for Methyl 4-nitro-1H-pyrrole-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and experimental protocols related to this compound. A critical point of clarification is that the Paal-Knorr synthesis is a method to construct a pyrrole ring from a 1,4-dicarbonyl compound and a primary amine. As this compound is already a substituted pyrrole, it is not a precursor for the Paal-Knorr synthesis. Instead, it is a valuable synthetic intermediate that is itself synthesized by the functionalization (nitration) of a pre-formed pyrrole ring.
These notes detail the established synthetic route to this compound and its primary application as a key building block in the synthesis of DNA minor groove binding agents, such as Lexitropsin and Distamycin analogs.[1]
Clarification of Synthetic Pathway
The user's query suggested using this compound in a Paal-Knorr synthesis. The diagram below clarifies that this compound is a product of electrophilic aromatic substitution on a pyrrole ring, not a reactant for the ring's formation via the Paal-Knorr condensation.
Figure 1: Conceptual diagram illustrating the correct synthetic origin of this compound.
Application Notes
Primary Application: Intermediate for DNA-Binding Agents
This compound and its N-methylated analog are crucial intermediates in the synthesis of oligopyrrole polyamides like Lexitropsins and Distamycin.[1] These molecules are of significant interest in medicinal chemistry and drug development due to their ability to bind selectively to the minor groove of DNA, particularly at A-T rich sequences.
The nitro group serves two main purposes:
-
Activation: It deactivates the pyrrole ring, preventing further unwanted electrophilic substitution.
-
Synthetic Handle: The nitro group can be readily reduced to an amino group, which is then available for amide bond formation to extend the polyamide chain.
This iterative process of coupling nitro-pyrrole units followed by reduction allows for the construction of sequence-specific DNA-binding molecules.
Figure 2: Synthetic relationship of this compound to DNA-binding agents.
Experimental Protocols
Synthesis of this compound via Nitration
This protocol is adapted from established procedures for the nitration of pyrrole derivatives, such as 2-pyrrolecarbonitrile and N-methyl-pyrrole-2-carboxylic acid.[2][3] The use of a strong acid catalyst (e.g., H₂SO₄) is avoided as it typically causes polymerization of the pyrrole ring.[4] The preferred reagent is acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride.
Reaction Principle: The ester group at the C2 position is an electron-withdrawing group, which directs incoming electrophiles to the C4 position (meta-directing). The pyrrole nitrogen, being electron-donating, directs to the C5 position (ortho/para-directing). This results in a mixture of 4-nitro and 5-nitro isomers, from which the desired 4-nitro product must be separated.[2][3]
Table 1: Reactant and Product Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Methyl 1H-pyrrole-2-carboxylate | 1193-62-0 | C₆H₇NO₂ | 125.13 | Starting Material |
| Fuming Nitric Acid (>90%) | 7697-37-2 | HNO₃ | 63.01 | Reagent |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Reagent/Solvent |
| This compound | 13138-74-4 | C₆H₆N₂O₄ | 170.12 | Product (Major) |
| Methyl 5-nitro-1H-pyrrole-2-carboxylate | 13625-52-2 | C₆H₆N₂O₄ | 170.12 | Byproduct (Minor) |
Detailed Methodology
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Acetic Anhydride
-
Fuming Nitric Acid (d=1.5)
-
Ether (or Ethyl Acetate)
-
Ice-water bath
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Preparation of Starting Material Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 1H-pyrrole-2-carboxylate (e.g., 2.0 g, 16.0 mmol) in acetic anhydride (20 mL).
-
Cooling: Cool the solution to 0°C using an ice-water bath. Maintain this temperature throughout the addition of the nitrating mixture.
-
Preparation of Nitrating Mixture (Acetyl Nitrate): In a separate, dry dropping funnel, carefully add fuming nitric acid (e.g., 1.1 mL, ~26 mmol) to acetic anhydride (5 mL). This mixture should be prepared just before use and kept cold.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred pyrrole solution over 30-45 minutes. Crucially, ensure the internal temperature of the reaction mixture does not exceed 10°C. [3] The solution will likely turn dark.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. The reaction can be monitored by TLC.
-
Quenching: Pour the reaction mixture slowly and carefully into a beaker containing ice water (200 mL) with vigorous stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with three portions of ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL, until effervescence ceases), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product as a mixture of isomers.
-
Purification: Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the 4-nitro and 5-nitro isomers. The 4-nitro isomer is typically the major product.
-
Final Product: Collect the fractions containing the desired product, combine them, and remove the solvent. The final product can be further purified by recrystallization (e.g., from a benzene/ethyl acetate mixture).
Table 2: Expected Reaction Outcome
| Product Isomer | Expected Outcome | Typical Yield (based on related reactions)[2] |
| This compound | Major product, due to the directing effect of the ester group. | ~30-40% (after purification) |
| Methyl 5-nitro-1H-pyrrole-2-carboxylate | Minor product. | Lower yield |
Experimental Workflow Diagram
References
Application Notes and Protocols: Synthesis of Antibacterial Agents from Methyl 4-Nitro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrrole-2-carboxamide derivatives with potential antibacterial activity, starting from methyl 4-nitro-1H-pyrrole-2-carboxylate. The document outlines a strategic three-step synthetic pathway, supported by experimental procedures and antibacterial activity data from relevant literature.
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including antibacterial properties.[1][2] The emergence of antibiotic resistance necessitates the development of novel antibacterial agents. Pyrrole-2-carboxamides, in particular, have been identified as a promising class of compounds with potent activity against various bacterial strains.[3][4]
This document details a synthetic route to access these valuable compounds, beginning with the commercially available this compound. The key transformations involve the hydrolysis of the ester, reduction of the nitro group, and subsequent amide coupling with a desired amine.
Synthetic Strategy Overview
The overall synthetic strategy is a three-step process designed to convert this compound into a variety of N-substituted 4-amino-1H-pyrrole-2-carboxamides. This approach allows for the late-stage introduction of diverse amine fragments, enabling the exploration of structure-activity relationships (SAR).
Caption: Synthetic workflow from the starting material to the final products.
Experimental Protocols
The following protocols are representative procedures based on established methodologies for similar transformations. Researchers should adapt these protocols as needed and ensure all reactions are performed under appropriate safety conditions.
Step 1: Hydrolysis of this compound to 4-Nitro-1H-pyrrole-2-carboxylic acid
This step involves the saponification of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at 60°C for 3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-nitro-1H-pyrrole-2-carboxylic acid.
Step 2: Reduction of 4-Nitro-1H-pyrrole-2-carboxylic acid to 4-Amino-1H-pyrrole-2-carboxylic acid
The nitro group is reduced to an amine, a key functional group for subsequent derivatization.
Materials:
-
4-Nitro-1H-pyrrole-2-carboxylic acid
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of 4-nitro-1H-pyrrole-2-carboxylic acid in methanol, add 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-amino-1H-pyrrole-2-carboxylic acid.
Step 3: Amide Coupling to Synthesize N-Aryl/Alkyl-4-amino-1H-pyrrole-2-carboxamides
The final step involves the coupling of the amino acid with a selected amine to form the desired carboxamide.
Materials:
-
4-Amino-1H-pyrrole-2-carboxylic acid
-
Desired amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve 4-amino-1H-pyrrole-2-carboxylic acid, the desired amine, EDCI, and HOBt in DMF.
-
Add DIPEA to the mixture and stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final N-substituted 4-amino-1H-pyrrole-2-carboxamide.
Antibacterial Activity Data
The following table summarizes the antibacterial activity of representative pyrrole-2-carboxamide derivatives, as indicated by their Minimum Inhibitory Concentration (MIC) values.
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| 1 | N-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxamide | M. tuberculosis H37Rv | < 0.016 | [3] |
| 2 | N-(adamantan-2-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide | M. tuberculosis H37Rv | < 0.016 | [3] |
| 3 | 1-(4-chlorobenzyl)-N-(1-(2-methoxyphenyl)propan-2-yl)-1H-pyrrole-2-carboxamide | K. pneumoniae | 1.02 | [5] |
| 4 | 1-(4-chlorobenzyl)-N-(1-(2-methoxyphenyl)propan-2-yl)-1H-pyrrole-2-carboxamide | E. coli | 1.56 | [5] |
| 5 | 1-(4-chlorobenzyl)-N-(1-(2-methoxyphenyl)propan-2-yl)-1H-pyrrole-2-carboxamide | P. aeruginosa | 3.56 | [5] |
Mechanism of Action
While the exact mechanism of action for all pyrrole-2-carboxamides is not fully elucidated, some derivatives have been shown to target specific bacterial processes. For instance, certain pyrrole-2-carboxamides act as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), which is essential for the transport of mycolic acids, crucial components of the mycobacterial cell wall.[3] This inhibition disrupts cell wall synthesis, leading to bacterial death.
Caption: Proposed mechanism of action for certain pyrrole-2-carboxamides.
Conclusion
The synthetic pathway described provides a versatile and efficient route to a variety of N-substituted 4-amino-1H-pyrrole-2-carboxamides starting from this compound. The antibacterial data for related compounds highlight the potential of this scaffold in the development of new antibacterial agents. Further exploration of the amine substituent in the final amide coupling step could lead to the discovery of novel compounds with improved potency and a broader spectrum of activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of Methyl 4-nitro-1H-pyrrole-2-carboxylate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] Methyl 4-nitro-1H-pyrrole-2-carboxylate is a versatile starting material for the synthesis of a diverse library of pyrrole derivatives. The presence of the nitro group and the carboxylate ester provides two key functional handles for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to identify novel therapeutic agents.
This document provides detailed application notes and protocols for the derivatization of this compound and the subsequent biological screening of the synthesized compounds. Key derivatization strategies covered include amide bond formation and Suzuki-Miyaura cross-coupling. The biological evaluation focuses on anticancer and antimicrobial activities, with detailed protocols for in vitro cytotoxicity assays, kinase inhibition assays, and determination of the minimum inhibitory concentration (MIC).
Derivatization Strategies
The chemical versatility of this compound allows for a variety of derivatization approaches to generate a library of compounds for biological screening. Two primary strategies are highlighted here: amide synthesis via the carboxylic acid and carbon-carbon bond formation via Suzuki-Miyaura coupling of a halogenated intermediate.
Strategy 1: Amide Synthesis
The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of amines to produce a library of 4-nitro-1H-pyrrole-2-carboxamides. This approach allows for the introduction of various substituents to probe their effects on biological activity.
Workflow for Amide Synthesis:
Caption: Workflow for the synthesis of a 4-nitro-1H-pyrrole-2-carboxamide library.
Strategy 2: Suzuki-Miyaura Cross-Coupling
For further diversification, the pyrrole ring can be halogenated to introduce a handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between the halogenated pyrrole and a boronic acid or ester, is a powerful tool for introducing aryl or heteroaryl substituents.
Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura cross-coupling to synthesize 5-substituted pyrrole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-1H-pyrrole-2-carboxylic Acid
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for amide synthesis.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H2O)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0-3.0 eq) to the solution and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure to yield 4-Nitro-1H-pyrrole-2-carboxylic acid.
Protocol 2: Synthesis of 4-Nitro-1H-pyrrole-2-carboxamides
This protocol outlines a general procedure for the amide coupling of 4-Nitro-1H-pyrrole-2-carboxylic acid with a primary or secondary amine.
Materials:
-
4-Nitro-1H-pyrrole-2-carboxylic acid
-
Amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of 4-Nitro-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature under an inert atmosphere until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-nitro-1H-pyrrole-2-carboxamide.
Protocol 3: Biological Screening - In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the determination of the cytotoxic effects of the synthesized pyrrole derivatives against cancer cell lines using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized pyrrole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, remove the medium and treat the cells with 100 µL of various concentrations of the pyrrole derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 4: Biological Screening - Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.[1][3]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized pyrrole derivatives (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland standard
-
Incubator (37°C)
Procedure:
-
Dispense 100 µL of sterile MHB into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with 5 µL of the standardized bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Quantitative data from biological screening should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity of Representative 4-Nitropyrrole-2-Carboxamide Derivatives
| Compound ID | R-Group | Cancer Cell Line | IC50 (µM) |
| PNP-01 | Benzyl | HeLa | 15.2 |
| PNP-02 | 4-Chlorophenyl | HeLa | 8.7 |
| PNP-03 | 3,4-Dimethoxyphenyl | HeLa | 22.5 |
| Doxorubicin | - | HeLa | 0.5 |
Note: The data presented are hypothetical and for illustrative purposes only.
Table 2: Antimicrobial Activity of Representative 4-Nitropyrrole Derivatives
| Compound ID | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| PNP-04 | 8 | 16 |
| PNP-05 | 4 | 32 |
| PNP-06 | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.25 |
Note: The data presented are hypothetical and for illustrative purposes only.
Signaling Pathways and Mechanisms of Action
Many pyrrole-containing compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[4][5]
EGFR/VEGFR Signaling Pathway:
Caption: Simplified EGFR/VEGFR signaling pathway and the inhibitory action of pyrrole derivatives.
Conclusion
This compound is a valuable starting material for the generation of diverse chemical libraries for biological screening. The derivatization strategies outlined, coupled with the detailed protocols for biological evaluation, provide a robust framework for the identification and optimization of novel pyrrole-based therapeutic agents. The systematic exploration of the chemical space around this scaffold holds significant promise for the discovery of new drug candidates with potent anticancer and antimicrobial activities.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. protocols.io [protocols.io]
- 5. youtube.com [youtube.com]
Application Note: Regioselective Nitration of Methyl 1H-Pyrrole-2-Carboxylate
Introduction
The nitration of pyrrole derivatives is a crucial transformation in organic synthesis, providing valuable intermediates for the development of pharmaceuticals and functional materials. The introduction of a nitro group onto the pyrrole ring significantly influences its electronic properties and provides a handle for further functionalization. This application note provides a detailed experimental procedure for the nitration of methyl 1H-pyrrole-2-carboxylate, a common building block in medicinal chemistry. The protocol is designed for researchers in organic synthesis, drug discovery, and materials science. The described method focuses on the regioselective synthesis of the 4-nitro and 5-nitro isomers and their subsequent purification and characterization.
Experimental Protocol
This protocol is adapted from established procedures for the nitration of similar pyrrole derivatives.[1]
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Fuming nitric acid (≥90%)
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq) in acetic anhydride (10-15 mL per gram of substrate).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Preparation of Nitrating Mixture: In a separate, dry flask, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1 eq) to acetic anhydride (2-3 mL per mL of nitric acid) at 0°C. Caution: This mixture is highly corrosive and the preparation is exothermic. Add the nitric acid slowly with constant stirring.
-
Nitration Reaction: Add the freshly prepared nitrating mixture dropwise to the cooled solution of methyl 1H-pyrrole-2-carboxylate over a period of 15-20 minutes. Maintain the reaction temperature below 10°C throughout the addition.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 30-60 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice-cold water (50-100 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the 4-nitro and 5-nitro isomers. The relative polarity of the isomers will determine the elution order.
Data Presentation
The following table summarizes the key quantitative parameters for the nitration of methyl 1H-pyrrole-2-carboxylate.
| Parameter | Value |
| Reactants | |
| Methyl 1H-pyrrole-2-carboxylate | 1.0 g (7.19 mmol) |
| Fuming Nitric Acid | 0.50 mL (7.91 mmol, 1.1 eq) |
| Acetic Anhydride (for substrate) | 10 mL |
| Acetic Anhydride (for nitrating mix) | 1.5 mL |
| Reaction Conditions | |
| Reaction Temperature | 0°C to <10°C |
| Reaction Time | 45-75 minutes |
| Work-up and Purification | |
| Dichloromethane for Extraction | 3 x 50 mL |
| Saturated NaHCO₃ for Washing | 2 x 50 mL |
| Brine for Washing | 1 x 50 mL |
| Chromatography Eluent | Hexane/Ethyl Acetate Gradient |
| Expected Products | |
| Methyl 4-nitro-1H-pyrrole-2-carboxylate | Isomer 1 |
| Methyl 5-nitro-1H-pyrrole-2-carboxylate | Isomer 2 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fuming nitric acid and acetic anhydride are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
The reaction is exothermic and temperature control is critical to prevent runaway reactions and the formation of byproducts.
Visualization
The following diagram illustrates the experimental workflow for the nitration of methyl 1H-pyrrole-2-carboxylate.
Caption: Workflow for the nitration of methyl 1H-pyrrole-2-carboxylate.
References
Application Notes & Protocols: Preparation of DNA Binding Agents from Methyl 4-nitro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of methyl 4-nitro-1H-pyrrole-2-carboxylate in the synthesis of sequence-specific DNA binding agents, specifically focusing on pyrrole-imidazole (Py-Im) polyamides. These synthetic oligomers have garnered significant interest in the fields of molecular biology and drug development due to their ability to bind to the minor groove of DNA with high affinity and specificity, thereby offering a powerful tool for the regulation of gene expression.[1][2]
Introduction to Pyrrole-Imidazole Polyamides
Pyrrole-imidazole (Py-Im) polyamides are a class of synthetic molecules designed to bind to the minor groove of double-stranded DNA in a sequence-specific manner.[1] Inspired by the natural DNA-binding molecules netropsin and distamycin, these polyamides are composed of N-methylpyrrole (Py) and N-methylimidazole (Im) amino acids. The sequence specificity of these polyamides is determined by the arrangement of these aromatic amino acids, following a set of recognition rules:
-
An Im/Py pair recognizes a G-C base pair.
-
A Py/Im pair recognizes a C-G base pair.
-
A Py/Py pair is degenerate and recognizes both A-T and T-A base pairs.
By arranging these monomers in a specific sequence, Py-Im polyamides can be programmed to target a wide range of DNA sequences. This programmability makes them valuable tools for applications such as the inhibition of transcription factor binding, artificial gene regulation, and as potential therapeutic agents.[2]
This compound serves as a key starting material for the synthesis of the pyrrole monomers required for the assembly of these polyamides. The nitro group can be readily reduced to an amine, which is then available for coupling to other monomers in a standard solid-phase synthesis workflow.
Synthetic Workflow Overview
The overall process for preparing a DNA-binding Py-Im polyamide from this compound involves several key stages:
-
Monomer Synthesis: Conversion of the starting material into a protected pyrrole monomer suitable for solid-phase synthesis. This typically involves N-methylation, reduction of the nitro group, and protection of the resulting amine with a Boc (tert-butyloxycarbonyl) group.
-
Solid-Phase Polyamide Synthesis: Stepwise assembly of the polyamide chain on a solid support using the prepared pyrrole monomer and corresponding imidazole monomers.
-
Cleavage and Deprotection: Release of the synthesized polyamide from the solid support and removal of protecting groups.
-
Purification and Characterization: Purification of the final product, typically by high-performance liquid chromatography (HPLC), and characterization to confirm its identity and purity.
The following diagram illustrates the logical workflow for the synthesis of a Py-Im polyamide.
Caption: Logical workflow for the synthesis of a DNA binding agent.
Experimental Protocols
Protocol 1: Synthesis of Boc-protected N-methyl-4-aminopyrrole-2-carboxylic Acid Monomer
This protocol outlines the conversion of this compound to a monomer suitable for solid-phase synthesis.
Materials:
-
This compound
-
Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
N-methylation:
-
Dissolve this compound in DMF.
-
Add K₂CO₃ and stir the suspension.
-
Add MeI dropwise and stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.
-
-
Nitro Group Reduction:
-
Dissolve the N-methylated product in ethanol.
-
Add SnCl₂·2H₂O and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of NaHCO₃.
-
Extract the product with EtOAc, wash with brine, dry, and concentrate to yield methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate.
-
-
Boc Protection:
-
Dissolve the amino-pyrrole intermediate in DCM.
-
Add Boc₂O and stir at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate to obtain the Boc-protected ester.
-
-
Saponification:
-
Dissolve the Boc-protected ester in a mixture of methanol and water.
-
Add NaOH and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with cold 1 M HCl.
-
Extract the product with EtOAc, wash with brine, dry, and concentrate to yield Boc-protected N-methyl-4-aminopyrrole-2-carboxylic acid.
-
Protocol 2: Manual Solid-Phase Synthesis of a Hairpin Py-Im Polyamide
This protocol is a general method for the manual solid-phase synthesis of Py-Im polyamides and can be adapted for specific sequences.[1]
Materials:
-
Boc-β-alanine-Pam resin
-
Boc-protected N-methyl-4-aminopyrrole-2-carboxylic acid (from Protocol 1)
-
Boc-Im-OH (Boc-protected N-methylimidazole-2-carboxylic acid)
-
Boc-γ-aminobutyric acid
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HOBt as coupling agents
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine in DMF (for Fmoc synthesis if used)
Procedure:
-
Resin Swelling: Swell the Boc-β-alanine-Pam resin in DCM.
-
Boc Deprotection: Treat the resin with 80% TFA in DCM to remove the Boc protecting group. Wash the resin with DCM and DMF.
-
Coupling Cycle (repeated for each monomer):
-
Pre-activate the Boc-protected monomer (e.g., Boc-Py-OH from Protocol 1) with a coupling agent (e.g., DIC) in DMF.
-
Add the activated monomer and DIEA to the resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat steps 2 and 3 for each subsequent monomer in the desired polyamide sequence.
-
Cleavage from Resin: After the final coupling step, wash the resin and treat it with an appropriate cleavage cocktail (e.g., neat diamine like 3,3'-diamino-N-methyldipropylamine at 55 °C) to cleave the polyamide from the resin.
-
Purification: Purify the crude polyamide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and, if necessary, NMR.
The following diagram illustrates the experimental workflow for solid-phase polyamide synthesis.
References
Applications of Pyrrole-2-Carboxylate Derivatives in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its varied derivatives, pyrrole-2-carboxylates have emerged as a versatile class of molecules with significant potential in drug discovery. This document provides a detailed overview of the applications of these derivatives in key therapeutic areas, supported by quantitative data, experimental protocols for their evaluation, and diagrams of relevant biological pathways and workflows.
Antibacterial Applications: Targeting Tuberculosis
Pyrrole-2-carboxylate and its amide derivatives have demonstrated significant promise as antibacterial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[1] A key target for some of these compounds is the mycobacterial membrane protein Large 3 (MmpL3), an essential transporter involved in the biosynthesis of the mycobacterial cell wall.[2][3]
Quantitative Data: Anti-Tubercular Activity
| Compound Name/Scaffold | Target | Organism | Activity Metric | Value | Reference |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Not Specified | Mycobacterium tuberculosis H37Rv | MIC | 0.7 µg/mL | [1] |
| Pyrrole-2-carboxamides (various derivatives) | MmpL3 | Mycobacterium tuberculosis | MIC | < 0.016 µg/mL | [2][3] |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | InhA | Mycobacterium tuberculosis H37Rv | MIC | 3.125 µg/mL | [4] |
MIC: Minimum Inhibitory Concentration
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol outlines the determination of the MIC of a test compound against Mycobacterium tuberculosis H37Rv.
Materials:
-
Test compound (pyrrole-2-carboxylate derivative)
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Positive control (e.g., Isoniazid)
-
Negative control (no drug)
-
Solvent control (e.g., DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Middlebrook 7H9 broth in a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to obtain a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microplate containing the serially diluted compound. Include positive, negative, and solvent controls.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Reading Results: After incubation, add 10 µL of resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[5][6]
Signaling Pathway: MmpL3 Inhibition
Caption: Inhibition of the MmpL3 transporter by pyrrole-2-carboxylate derivatives disrupts the transport of trehalose monomycolate, a key component of the mycobacterial cell wall, leading to cell death.
Anticancer Applications
Pyrrole-2-carboxylate derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and the targeting of key signaling kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][7][8]
Quantitative Data: Anticancer Activity
| Compound/Scaffold | Target | Cell Line | Activity Metric | Value | Reference |
| 3-Aroyl-1-arylpyrrole (ARAP) derivatives | Tubulin Polymerization | Medulloblastoma D283 | IC50 | Nanomolar range | [8] |
| Chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) | EGFR, VEGFR | HCT-116, SW-620, Colo-205 (Colon Cancer) | GI50 | 10-16 nM | [5] |
| 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one (D1) | EGFR, VEGFR | Malignant cells | - | Induces apoptosis | [5] |
| Pyrrole derivative 4a | Not Specified | LoVo (Colon Cancer) | % Viability (50 µM) | ~69% | [9] |
| Pyrrole derivative 4d | Not Specified | LoVo (Colon Cancer) | % Viability (50 µM) | ~46% | [9] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes the use of the MTT assay to determine the cytotoxic effects of pyrrole-2-carboxylate derivatives on cancer cell lines.[3]
Materials:
-
Cancer cell line (e.g., LoVo, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (pyrrole-2-carboxylate derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the no-treatment control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.[10][11]
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Pyrrole-2-carboxylate derivatives, such as ARAPs, inhibit tubulin polymerization, disrupting mitotic spindle formation, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Anti-inflammatory Applications
Certain pyrrole-2-carboxylate derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain.[13]
Quantitative Data: COX Inhibition
| Compound/Scaffold | Target | Activity Metric | Value | Reference |
| N-pyrrole carboxylic acid derivatives (e.g., 4g, 4h, 4l, 4k) | COX-2 > COX-1 | - | Potent Inhibition | [12] |
| N-pyrrole carboxylic acid derivatives (e.g., 5b, 5e) | COX-1 > COX-2 | - | Potent Inhibition | [12] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a method to screen for the inhibitory activity of pyrrole-2-carboxylate derivatives against COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (pyrrole-2-carboxylate derivative)
-
Positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
EIA (Enzyme Immunoassay) reagents for prostaglandin detection (e.g., PGE2)
-
Microplate reader
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer. Prepare serial dilutions of the test compound and positive controls.
-
Pre-incubation: In a 96-well plate, add the enzyme, heme, and the test compound or control. Pre-incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride).
-
Prostaglandin Quantification: Quantify the amount of prostaglandin (e.g., PGE2) produced in each well using a specific EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.[9][14]
Signaling Pathway: COX Inhibition
Caption: Pyrrole-2-carboxylate derivatives can inhibit COX-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins and reducing inflammation and pain.
Neuroprotective Applications
Recent studies have highlighted the potential of pyrrole-containing compounds in the treatment of neurodegenerative diseases. These derivatives can exhibit neuroprotective effects through their antioxidant properties and by modulating the activity of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[6][15]
Quantitative Data: Neuroprotective and Enzyme Inhibitory Activity
| Compound/Scaffold | Target/Assay | Activity Metric | Value | Reference |
| Pyrrole hydrazones | 6-OHDA-induced toxicity in synaptosomes | Neuroprotection | 60-82% preservation of viability | [6] |
| Pyrrole-based hydrazide (vh0) | hMAO-B | IC50 | 0.665 µM | [16] |
| Pyrrole-based hydrazide (vh0) | eeAChE | IC50 | 4.145 µM | [16] |
6-OHDA: 6-hydroxydopamine; hMAO-B: human monoamine oxidase B; eeAChE: electric eel acetylcholinesterase
Experimental Protocol: Western Blot Analysis of COX-2 Expression in Neuroinflammation Model
This protocol can be adapted to assess the anti-neuroinflammatory effects of pyrrole derivatives by measuring the expression of inducible enzymes like COX-2 in a cellular model of neurotoxicity.[2]
Materials:
-
PC12 cells or other suitable neuronal cell line
-
6-hydroxydopamine (6-OHDA) or other neurotoxin
-
Test compound (pyrrole-2-carboxylate derivative)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture PC12 cells and treat them with the test compound for a specified period before inducing neurotoxicity with 6-OHDA.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against COX-2 and a loading control (e.g., β-actin). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the COX-2 expression to the loading control to determine the effect of the test compound on neurotoxin-induced COX-2 upregulation.[17]
Experimental Workflow: Drug Discovery for Neuroprotection
Caption: A typical workflow for the discovery and development of neuroprotective pyrrole-2-carboxylate derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cox2 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. mdpi.com [mdpi.com]
- 14. korambiotech.com [korambiotech.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl 4-nitro-1H-pyrrole-2-carboxylate as a Versatile Intermediate for Novel MmpL3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of new anti-TB agents with novel mechanisms of action. Mycobacterial membrane protein Large 3 (MmpL3) has emerged as a highly promising drug target. MmpL3 is an essential inner membrane transporter responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of mycolic acids and the mycobacterial outer membrane. Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death.
Several classes of MmpL3 inhibitors have been identified, with pyrrole-based scaffolds showing significant promise. This document provides detailed application notes and protocols for the use of Methyl 4-nitro-1H-pyrrole-2-carboxylate as a key intermediate in the synthesis of potent pyrrole-2-carboxamide MmpL3 inhibitors. The protocols outlined are based on established synthetic methodologies for analogous pyrrole derivatives and provide a framework for the development of novel anti-TB drug candidates.
MmpL3 Inhibition Signaling Pathway
The inhibition of MmpL3 disrupts the transport of trehalose monomycolate (TMM) across the mycobacterial inner membrane. This leads to an accumulation of TMM in the cytoplasm and a depletion of TMM in the periplasm, thereby halting the synthesis of trehalose dimycolate (TDM) and the mycolylation of arabinogalactan, essential components of the mycobacterial cell wall. The compromised cell wall integrity ultimately results in bacterial cell death.
Caption: Mechanism of MmpL3 Inhibition.
Synthetic Workflow for Pyrrole-2-Carboxamide MmpL3 Inhibitors
The general workflow for the synthesis of pyrrole-2-carboxamide MmpL3 inhibitors from this compound involves a multi-step process. The key steps include the reduction of the nitro group to an amine, followed by functionalization of the pyrrole ring, hydrolysis of the methyl ester, and finally, amide coupling with a suitable amine.
Caption: Synthetic workflow for MmpL3 inhibitors.
Quantitative Data of Pyrrole-Based MmpL3 Inhibitors
The following table summarizes the in vitro anti-mycobacterial activity of representative pyrrole-based MmpL3 inhibitors.
| Compound ID | Structure | MIC (μg/mL) vs. M. tuberculosis H37Rv | Reference |
| BM212 | 1-{[1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]methyl}-4-methylpiperazine | 1.5 | [1] |
| Compound 28 | Pyrrole-2-carboxamide derivative with electron-withdrawing groups | < 0.016 | [2] |
| Compound 32 | Pyrrole-2-carboxamide derivative with a 3-pyridyl group | < 0.016 | [2] |
| INH (Isoniazid) | (Reference Drug) | 0.09 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-amino-1H-pyrrole-2-carboxylate
This protocol describes the reduction of the nitro group of this compound to an amine.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel or Celite pad)
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-amino-1H-pyrrole-2-carboxylate.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 2: Suzuki Coupling for Aryl/Heteroaryl Group Introduction
This protocol details the introduction of an aryl or heteroaryl group at the 5-position of the pyrrole ring via a Suzuki coupling reaction. This is based on the synthesis of similar pyrrole-2-carboxamides where a bromo-substituted pyrrole is used.[2] A bromination step of the amino-pyrrole intermediate would be required prior to this coupling.
Materials:
-
Methyl 4-amino-5-bromo-1H-pyrrole-2-carboxylate
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., Dioxane/water mixture, DMF, or Toluene)
-
Round-bottom flask equipped with a condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add Methyl 4-amino-5-bromo-1H-pyrrole-2-carboxylate, the aryl or heteroaryl boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the solvent to the flask.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst to the mixture under the inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Methyl 4-amino-5-(aryl/heteroaryl)-1H-pyrrole-2-carboxylate.
Protocol 3: Ester Hydrolysis
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 4-amino-5-(aryl/heteroaryl)-1H-pyrrole-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl, 1N)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Methyl 4-amino-5-(aryl/heteroaryl)-1H-pyrrole-2-carboxylate in a mixture of THF (or methanol) and water.
-
Add an excess of LiOH or NaOH to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is fully consumed (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N HCl.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the 4-amino-5-(aryl/heteroaryl)-1H-pyrrole-2-carboxylic acid.
Protocol 4: Amide Coupling to Synthesize Final MmpL3 Inhibitors
This protocol details the final step of coupling the carboxylic acid with a desired amine to form the pyrrole-2-carboxamide.
Materials:
-
4-amino-5-(aryl/heteroaryl)-1H-pyrrole-2-carboxylic acid
-
Desired amine (e.g., adamantylamine, cyclohexylamine)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the 4-amino-5-(aryl/heteroaryl)-1H-pyrrole-2-carboxylic acid in the chosen solvent.
-
Add the desired amine (1.0-1.2 equivalents) and the base (2-3 equivalents) to the solution.
-
Add the coupling agent (1.1-1.3 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Once the reaction is complete, quench with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final pyrrole-2-carboxamide MmpL3 inhibitor.
Protocol 5: MmpL3 Inhibition Assay - [¹⁴C] Acetate Metabolic Labeling
This assay is used to determine the effect of the synthesized compounds on mycolic acid biosynthesis, which is a downstream effect of MmpL3 inhibition.[2]
Materials:
-
Mycobacterium smegmatis expressing wild-type or mutated mmpL3 from M. tuberculosis
-
Middlebrook 7H9 broth supplemented with ADC and Tween 80
-
Synthesized pyrrole-2-carboxamide inhibitors
-
[¹⁴C] acetate
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
TLC plates and developing chamber
-
Phosphorimager or autoradiography film
Procedure:
-
Grow M. smegmatis cultures to mid-log phase in Middlebrook 7H9 broth.
-
Dilute the cultures and treat with various concentrations of the synthesized inhibitor compounds for a defined period.
-
Add [¹⁴C] acetate to each culture and incubate for several hours to allow for metabolic labeling of lipids.
-
Harvest the bacterial cells by centrifugation.
-
Extract the total lipids from the cell pellets using a chloroform/methanol mixture.
-
Normalize the lipid extracts based on the radioactivity incorporated or the starting cell density.
-
Spot the lipid extracts onto a TLC plate and develop the plate using an appropriate solvent system to separate different lipid species (e.g., TMM and TDM).
-
Visualize the radiolabeled lipids using a phosphorimager or by exposing the TLC plate to autoradiography film.
-
Quantify the intensity of the spots corresponding to TMM and TDM. Inhibition of MmpL3 will lead to an accumulation of TMM and a decrease in TDM.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel pyrrole-based MmpL3 inhibitors. The protocols provided herein offer a comprehensive guide for researchers in the field of anti-TB drug discovery to synthesize and evaluate new chemical entities targeting this essential mycobacterial transporter. The development of potent and specific MmpL3 inhibitors holds great promise for the future treatment of tuberculosis, including drug-resistant infections.
References
- 1. MmpL3 Is the Cellular Target of the Antitubercular Pyrrole Derivative BM212 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-nitro-1h-pyrrole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of Methyl 4-nitro-1h-pyrrole-2-carboxylate.
Troubleshooting Guide
This guide is designed to help researchers and scientists diagnose and resolve common purification challenges.
Issue 1: Low Yield After Purification
Possible Causes:
-
Decomposition: The nitro-pyrrole system can be sensitive to heat and certain pH conditions.
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of acid or base.[1]
-
Incomplete Extraction: The compound may not be fully extracted from the reaction mixture.
-
Loss during Recrystallization: The compound may be too soluble in the chosen recrystallization solvent, or too much solvent was used.
Suggested Solutions:
-
Temperature Control: Avoid excessive heat during workup and purification steps. Concentrate solutions under reduced pressure at low temperatures.
-
pH Neutrality: Ensure all aqueous solutions used during workup are neutral or slightly acidic to minimize hydrolysis.
-
Solvent Selection for Extraction: Use a water-immiscible organic solvent in which the product is highly soluble. Perform multiple extractions to ensure complete recovery.
-
Recrystallization Solvent System: If recrystallizing, consider a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Test a range of solvents and solvent mixtures. Based on related compounds, water or ethanol could be starting points for recrystallization.[2][3]
Issue 2: Presence of Impurities in the Final Product
Possible Causes:
-
Unreacted Starting Materials: The nitration or esterification reaction may not have gone to completion.
-
Isomeric Impurities: Nitration of the pyrrole ring can lead to the formation of regioisomers, such as the 5-nitro isomer. The separation of such isomers can be challenging.[2]
-
Side-Reaction Products: Undesired side reactions may have occurred during the synthesis.
-
Hydrolyzed Product: The corresponding carboxylic acid may be present due to ester hydrolysis.[1]
Suggested Solutions:
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure completion.
-
Chromatography: Flash column chromatography is often effective for separating isomers and other impurities. A common mobile phase for similar compounds is a mixture of a non-polar solvent like cyclohexane or hexane and a more polar solvent like ethyl acetate.[4]
-
Recrystallization: This technique can be effective for removing small amounts of impurities. The choice of solvent is critical.
-
Aqueous Wash: Washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution, can help remove acidic impurities like the hydrolyzed carboxylic acid. However, be cautious as basic conditions can also promote hydrolysis of the desired ester.
Issue 3: Oily or Gummy Product Instead of a Crystalline Solid
Possible Causes:
-
Residual Solvent: Trapped solvent can prevent crystallization.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation.
-
Product is an Oil at Room Temperature: While unlikely for this compound, it's a possibility.
Suggested Solutions:
-
High Vacuum Drying: Dry the product under high vacuum for an extended period to remove residual solvents. Gentle heating can be applied if the compound is thermally stable.
-
Trituration: Add a small amount of a solvent in which the desired product is insoluble but the impurities are soluble. Stir or sonicate the mixture to induce crystallization of the product.
-
Purification: If impurities are the cause, further purification by column chromatography or recrystallization is necessary.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
A1: While specific data for this exact compound is limited, for similar nitro-pyrrole compounds, water and ethanol have been used for recrystallization.[2][3] It is recommended to test a range of solvents, including methanol, ethanol, ethyl acetate, and mixtures with hexanes, to find the optimal system.
Q2: How can I separate the 4-nitro from the 5-nitro isomer?
A2: Separation of regioisomers can be challenging. For related nitro-pyrrole compounds, differences in acidity between the isomers have been exploited for separation.[2] The 5-nitro isomer is generally more acidic and can sometimes be separated by extraction of an ethereal solution with a basic aqueous solution.[2] Alternatively, flash column chromatography with a suitable eluent system is a common and effective method for isomer separation.
Q3: My compound seems to be degrading during column chromatography on silica gel. What can I do?
A3: The nitro-pyrrole moiety can be sensitive to the acidic nature of standard silica gel. If you suspect degradation, you can try using deactivated silica gel (by adding a small percentage of a base like triethylamine to your eluent) or using a different stationary phase like alumina.
Q4: What analytical techniques are recommended to check the purity of the final product?
A4: To confirm the purity and identity of this compound, a combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.
-
Melting Point: A sharp melting point range is indicative of high purity.
Quantitative Data Summary
The following table summarizes typical purification parameters for related nitro-aromatic esters. This data should be used as a starting point for optimization.
| Purification Method | Compound Type | Solvent/Eluent System | Observed Purity/Yield | Reference |
| Recrystallization | 4-nitro-2-pyrrolecarbonitrile | Water | High purity solid | [2] |
| Flash Column Chromatography | Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | Cyclohexane–EtOAc (9:1) | 14% Yield | [4] |
| Recrystallization | Methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylate | Ethanol | Good yields | [3] |
Experimental Protocols
General Protocol for Flash Column Chromatography:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Slurry Preparation: In a separate flask, create a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Carefully load the dissolved crude product onto the top of the silica bed.
-
Elution: Add the eluent to the top of the column and apply positive pressure to move the solvent through the column.
-
Fraction Collection: Collect fractions as the separated components elute from the column.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Diagrams
References
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-nitro-1H-pyrrole-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the nitration of Methyl 1H-pyrrole-2-carboxylate?
A1: The recommended method for the nitration of Methyl 1H-pyrrole-2-carboxylate is the use of a nitrating mixture of fuming nitric acid in acetic anhydride, often referred to as acetyl nitrate. This method is preferred over stronger acidic conditions like sulfuric acid and nitric acid mixtures, which can lead to polymerization and the formation of tar-like byproducts due to the acid sensitivity of the pyrrole ring.[1][2][3]
Q2: What are the expected products of the nitration of Methyl 1H-pyrrole-2-carboxylate?
A2: The nitration of Methyl 1H-pyrrole-2-carboxylate typically yields a mixture of two primary isomers: this compound and Methyl 5-nitro-1H-pyrrole-2-carboxylate. The electron-withdrawing nature of the carboxylate group at the 2-position directs the incoming nitro group to the 4 and 5 positions.[4]
Q3: How can I influence the regioselectivity to favor the formation of the desired this compound isomer?
A3: While achieving high regioselectivity can be challenging, controlling the reaction temperature is crucial. Running the reaction at very low temperatures (e.g., below -5 °C) can influence the isomer ratio.[4] The 2-cyano group, which is electronically similar to the methyl carboxylate group, has been shown to be less "meta-directing" (to the 4-position) in the pyrrole series compared to the benzene ring, suggesting that a mixture of isomers is likely.[4] Further optimization of reaction time and the rate of addition of the nitrating agent may also have an impact.
Q4: What are the common side reactions to be aware of during the nitration of pyrroles?
A4: The most common side reaction is acid-catalyzed polymerization of the pyrrole ring, which results in the formation of dark, tarry materials and significantly reduces the yield of the desired product.[1][3] Over-nitration to form dinitro- or trinitro-pyrroles is also possible if the reaction conditions are too harsh or if an excess of the nitrating agent is used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product. | 1. Polymerization of the starting material: The reaction conditions may be too acidic or the temperature too high. 2. Decomposition of the nitrating agent: The fuming nitric acid or acetic anhydride may be of poor quality or have decomposed. 3. Incomplete reaction: The reaction time may be too short, or the temperature too low. | 1. Ensure the reaction is carried out at a very low temperature (e.g., -10°C to -5°C). Use a nitrating agent prepared from acetic anhydride and fuming nitric acid, avoiding strong mineral acids like sulfuric acid.[1][3][4] 2. Use fresh, high-quality reagents. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider allowing it to stir for a longer period at the controlled low temperature. |
| Formation of a dark, tarry substance. | Acid-catalyzed polymerization: This is a common issue with pyrroles in the presence of strong acids.[1][3] | 1. Strictly maintain a low reaction temperature. 2. Add the nitrating agent slowly and dropwise to the solution of the pyrrole ester to avoid localized heating and high concentrations of the acid. 3. Ensure the work-up procedure is performed promptly after the reaction is complete to neutralize any remaining acid. |
| Difficulty in separating the 4-nitro and 5-nitro isomers. | Similar polarities of the isomers: The 4-nitro and 5-nitro isomers can have very similar Rf values on TLC, making chromatographic separation challenging. | 1. Column chromatography: Use a long column packed with alumina and a non-polar eluent system (e.g., benzene/petroleum pentanes) for better separation.[4] 2. Fractional crystallization: This can be an effective method for separating the isomers. Experiment with different solvent systems.[4] 3. Acid-base extraction: The 5-nitro isomer is more acidic than the 4-nitro isomer due to the proximity of the two electron-withdrawing groups. This difference in acidity can be exploited for separation. The 4-nitro isomer can be extracted with ether from a basic aqueous solution, while the more acidic 5-nitro isomer remains in the aqueous layer as its salt.[4] |
| Product decomposes during purification. | Instability of nitropyrroles: Some nitropyrrole derivatives can be unstable, especially in the presence of heat or strong bases. | 1. Avoid excessive heating during solvent removal (use a rotary evaporator at low temperature and pressure). 2. If using column chromatography, do not leave the product on the column for an extended period. 3. When performing an acid-base extraction, use mild bases and avoid prolonged exposure. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the nitration of structurally similar pyrrole derivatives and should be optimized for the specific substrate.[4]
Materials:
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Methyl 1H-pyrrole-2-carboxylate
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Fuming nitric acid (d = 1.5)
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Acetic anhydride
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Ether
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Sodium sulphate (anhydrous)
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Alumina for column chromatography
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Benzene
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Petroleum pentanes
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Aqueous sodium hydroxide or sodium acetate solution
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Ice-salt bath
Procedure:
-
Preparation of the Nitrating Agent (Acetyl Nitrate): In a clean, dry flask, cool acetic anhydride in an ice-salt bath to below -5°C. Slowly add fuming nitric acid dropwise with constant stirring, ensuring the temperature remains below -5°C.
-
Nitration Reaction: Dissolve Methyl 1H-pyrrole-2-carboxylate in acetic anhydride in a separate flask and cool the solution to below -5°C in an ice-salt bath. To this solution, add the freshly prepared cold acetyl nitrate solution dropwise over a period of 30-60 minutes, maintaining the temperature below -5°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours.
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Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and water with vigorous stirring to hydrolyze the excess acetic anhydride.
-
Extraction: Extract the aqueous mixture with ether (3 x 50 mL).
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Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulphate. Filter and remove the solvent under reduced pressure using a rotary evaporator at a low temperature.
Purification of this compound
The crude product will be a mixture of the 4-nitro and 5-nitro isomers.
Method 1: Column Chromatography
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Prepare a chromatography column with alumina in a non-polar eluent such as a mixture of benzene and petroleum pentanes.[4]
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the benzene/petroleum pentanes mixture, collecting fractions.
-
Monitor the fractions by TLC to identify and combine the fractions containing the desired 4-nitro isomer.
-
Remove the solvent under reduced pressure to obtain the purified product.
Method 2: Acid-Base Extraction
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Dissolve the crude product in ether.
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Extract the ether solution with a mild aqueous basic solution (e.g., sodium acetate solution). The 4-nitro isomer will remain in the ether layer, while the more acidic 5-nitro isomer will be extracted into the aqueous layer as its salt.[4]
-
Separate the ether layer, wash it with water, and dry it over anhydrous sodium sulphate.
-
Remove the ether under reduced pressure to yield the enriched 4-nitro isomer.
-
The aqueous layer can be acidified and extracted with ether to recover the 5-nitro isomer if desired.
Data Presentation
Table 1: Reaction Parameters and Observed Outcomes
| Parameter | Recommended Condition | Potential Issues if Deviated |
| Nitrating Agent | Fuming HNO₃ in Acetic Anhydride | Use of H₂SO₄/HNO₃ can cause polymerization.[1][3] |
| Temperature | Below -5°C | Higher temperatures increase polymerization.[4] |
| Reaction Time | 1-2 hours (TLC monitored) | Incomplete reaction or over-nitration. |
| Work-up | Quenching on ice-water | Delayed work-up can lead to product degradation. |
Table 2: Physical Properties of Isomers
| Compound | Molecular Formula | Molecular Weight | Expected Polarity |
| This compound | C₆H₆N₂O₄ | 170.12 g/mol | Less polar than 5-nitro isomer |
| Methyl 5-nitro-1H-pyrrole-2-carboxylate | C₆H₆N₂O₄ | 170.12 g/mol | More polar than 4-nitro isomer |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the nitration of Methyl 1H-pyrrole-2-carboxylate.
References
Technical Support Center: Synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of this compound?
A1: The most prevalent side reaction is the formation of the isomeric byproduct, Methyl 5-nitro-1H-pyrrole-2-carboxylate. The electron-withdrawing nature of the methyl carboxylate group at the C2 position of the pyrrole ring directs the incoming nitro group to both the C4 and C5 positions.
Q2: Why is the formation of the 5-nitro isomer a significant issue?
A2: The 5-nitro isomer is a significant impurity because its physical properties are very similar to the desired 4-nitro product, which can make separation challenging. The presence of this isomer can affect the yield and purity of the final product, potentially impacting subsequent reactions or biological assays.
Q3: What other side reactions should I be aware of?
A3: Besides the formation of the 5-nitro isomer, other potential side reactions include:
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Dinitration: Introduction of a second nitro group onto the pyrrole ring, leading to products like Methyl 2,4-dinitro-1H-pyrrole-2-carboxylate. This is more likely to occur with an excess of the nitrating agent or at higher temperatures.
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Polymerization: Pyrrole and its derivatives are susceptible to acid-catalyzed polymerization, especially under harsh nitrating conditions (e.g., using strong acids like sulfuric acid). This results in the formation of dark, insoluble tars and significantly reduces the yield of the desired product.
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Hydrolysis: If water is present in the reaction mixture, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
Q4: How can I minimize the formation of the 5-nitro isomer?
A4: While completely eliminating the formation of the 5-nitro isomer is difficult, its proportion can be influenced by the reaction conditions. Lowering the reaction temperature can sometimes improve the regioselectivity of the nitration. However, the primary strategy for obtaining pure this compound is through effective purification after the reaction.
Q5: What is the recommended method for purifying the desired 4-nitro product from the 5-nitro isomer?
A5: A key strategy for separating the 4-nitro and 5-nitro isomers takes advantage of the difference in their acidity. The 5-nitro isomer is generally more acidic than the 4-nitro isomer. This allows for a separation based on selective extraction. By carefully adjusting the pH of an aqueous solution containing the mixture, the more acidic 5-nitro isomer can be deprotonated and remain in the aqueous phase, while the less acidic 4-nitro isomer can be extracted into an organic solvent.[1] Column chromatography is another effective method for separating the isomers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Polymerization of the starting material or product. | - Use a milder nitrating agent, such as nitric acid in acetic anhydride. - Maintain a low reaction temperature (e.g., -10°C to 0°C). - Ensure the reaction is not overly acidic. |
| - Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC. - Slightly increase the reaction time if starting material is still present. | |
| - Loss of product during workup or purification. | - Optimize the extraction and purification protocols. | |
| Formation of a Dark, Tarry Substance | - Polymerization due to harsh acidic conditions. | - Avoid the use of strong acids like sulfuric acid. - Use nitric acid in acetic anhydride as the nitrating agent. - Ensure the reaction temperature is kept low. |
| Presence of a Significant Amount of the 5-Nitro Isomer | - Inherent nature of the electrophilic substitution on the pyrrole ring. | - This is an expected side product. Focus on efficient purification rather than complete prevention. - Employ pH-controlled liquid-liquid extraction or column chromatography for separation. |
| Product is Contaminated with Dinitrated Byproducts | - Excess of nitrating agent used. - Reaction temperature was too high. | - Use a stoichiometric amount of the nitrating agent. - Add the nitrating agent slowly and maintain a low reaction temperature. |
| Difficulty in Separating the 4-Nitro and 5-Nitro Isomers | - Similar polarity of the two isomers. | - For column chromatography, use a long column and a shallow solvent gradient to improve resolution. - For extraction, carefully control the pH of the aqueous phase to exploit the acidity difference between the isomers. The 5-nitro isomer is more acidic and will be deprotonated at a lower pH. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the nitration of substituted pyrroles and is designed to favor the formation of the 4-nitro isomer while minimizing side reactions.
Materials:
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Methyl 1H-pyrrole-2-carboxylate
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Acetic anhydride
-
Fuming nitric acid (d=1.5)
-
Dichloromethane (or other suitable organic solvent)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Ice-salt bath
Procedure:
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Dissolve Methyl 1H-pyrrole-2-carboxylate (1 equivalent) in acetic anhydride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to -10°C using an ice-salt bath.
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In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to acetic anhydride while keeping the temperature below 10°C.
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Add the nitrating mixture dropwise to the solution of Methyl 1H-pyrrole-2-carboxylate over a period of 30-60 minutes, ensuring the reaction temperature does not exceed -5°C.
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After the addition is complete, stir the reaction mixture at -10°C to 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, pour the mixture onto crushed ice and stir until the ice has melted.
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Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude product will be a mixture of this compound and Methyl 5-nitro-1H-pyrrole-2-carboxylate.
Purification of this compound
Method 1: Selective Extraction
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Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
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Extract the organic solution with a cooled, dilute aqueous sodium hydroxide or sodium carbonate solution. The more acidic 5-nitro isomer will preferentially move into the aqueous basic layer as its sodium salt.
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Separate the organic layer, which now contains an enriched concentration of the desired 4-nitro isomer.
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Wash the organic layer with water and brine, then dry and evaporate the solvent.
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The aqueous layer can be acidified and back-extracted to recover the 5-nitro isomer if desired.
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Further purification of the 4-nitro isomer can be achieved by recrystallization or column chromatography.
Method 2: Column Chromatography
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Prepare a silica gel column.
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
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Load the sample onto the column.
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Elute the column with a non-polar to polar solvent gradient system, such as a mixture of hexanes and ethyl acetate. The two isomers should separate, with the less polar isomer typically eluting first. The exact elution order should be determined by TLC analysis.
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Collect the fractions containing the pure this compound and evaporate the solvent.
Visualizations
Caption: Main reaction pathway and potential side-products.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and data on reaction optimization to help improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common nitrating agents for the synthesis of this compound?
A1: The nitration of pyrrole derivatives is typically carried out using a mixture of nitric acid and a strong acid catalyst or an alternative nitrating agent.[1] Common choices include:
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Nitric acid and Sulfuric acid: A traditional and potent nitrating mixture.[1][2]
-
Nitric acid and Acetic anhydride: A milder alternative that can offer better control and selectivity.[1][3]
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Nitronium tetrafluoroborate (NO₂BF₄): A commercially available salt that can be used in organic solvents.[1]
Q2: What is the expected regioselectivity for the nitration of Methyl 1H-pyrrole-2-carboxylate?
A2: The nitration of Methyl 1H-pyrrole-2-carboxylate can yield a mixture of isomers, primarily the 4-nitro and 5-nitro derivatives. The electron-withdrawing carboxylate group at the 2-position directs the incoming nitro group to the 4 and 5 positions. The ratio of these isomers can be influenced by the reaction conditions.[3][4]
Q3: What are the main safety precautions to consider during this synthesis?
A3: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[5] It is crucial to:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[5]
-
Perform the reaction in a well-ventilated fume hood.
-
Keep the nitrating mixture cool, as the reaction is exothermic.[6]
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Add reagents slowly and carefully to control the reaction temperature.
Q4: How can the product be purified?
A4: Purification of this compound is typically achieved through recrystallization. A common solvent system for this is a mixture of ethanol and water.[5] Column chromatography can also be employed for separating isomers if necessary.[3]
Troubleshooting Guide
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Why is the yield of my synthesis consistently low? | - Incomplete reaction: Reaction time may be too short, or the temperature may be too low.- Decomposition of starting material or product: Pyrrole rings can be sensitive to strongly acidic and oxidizing conditions, leading to the formation of tars.[3]- Suboptimal nitrating agent: The chosen nitrating agent may not be effective under the current conditions. | - Optimize reaction conditions: Gradually increase the reaction time or temperature, monitoring the reaction progress by TLC.- Control temperature: Maintain a low temperature (e.g., 0-10°C) during the addition of the nitrating agent to minimize decomposition.[1][3]- Experiment with different nitrating agents: Consider using a milder agent like nitric acid in acetic anhydride. |
| Formation of Dark Tar | My reaction mixture turns into a dark, tarry mess. What's going wrong? | - Excessive reaction temperature: The nitration of pyrroles is highly exothermic. Uncontrolled temperature can lead to polymerization and degradation.- Highly concentrated reagents: Using fuming nitric or sulfuric acid can be too harsh for the pyrrole ring. | - Strict temperature control: Use an ice-salt bath to maintain a consistently low temperature throughout the addition of reagents.- Dilute the nitrating mixture: Prepare the nitrating mixture by slowly adding the acids and ensure it is well-chilled before adding it to the pyrrole substrate.[5] |
| Difficult Purification | I'm having trouble purifying the final product. The crude material is an oil or a sticky solid. | - Presence of isomeric byproducts: The formation of multiple nitro isomers can result in a mixture that is difficult to crystallize.- Residual acid: Incomplete neutralization during workup can prevent crystallization. | - Use column chromatography: If recrystallization fails, silica gel chromatography can be effective for separating the 4-nitro and 5-nitro isomers.[3]- Thorough workup: Ensure the reaction mixture is fully neutralized and washed thoroughly to remove any residual acids before attempting crystallization. |
| Starting Material Unstable | My starting material, Methyl 1H-pyrrole-2-carboxylate, seems to be degrading. | - Improper storage: Pyrrole compounds can be sensitive to light and air.- Harsh reaction conditions: The starting material itself might be degrading under the strong nitrating conditions. | - Proper storage: Store the starting material in a cool, dark place under an inert atmosphere if necessary.- Use a protecting group: Although more complex, protecting the pyrrole nitrogen before nitration can sometimes improve stability and selectivity. |
Data Presentation: Effect of Reaction Conditions on Yield
| Nitrating Agent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Fuming HNO₃ in Acetic Anhydride | < 10 | Not specified | Moderate | [3] |
| HNO₃ / H₂SO₄ | 0 - 50 | 0.5 - 2 | Variable | [1][7] |
| AcONO₂ | Not specified | Not specified | Unsatisfactory | [8] |
Note: Yields can vary significantly based on the specific substrate, scale, and experimental setup.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
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Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
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Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Ethanol
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Distilled Water
Procedure:
-
Preparation of the Substrate Solution:
-
In a flask, dissolve Methyl 1H-pyrrole-2-carboxylate in a minimal amount of concentrated sulfuric acid.
-
Cool the mixture in an ice-water bath to 0°C.
-
-
Preparation of the Nitrating Mixture:
-
In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.[5]
-
-
Nitration Reaction:
-
Slowly add the chilled nitrating mixture dropwise to the solution of Methyl 1H-pyrrole-2-carboxylate, ensuring the temperature of the reaction mixture does not exceed 10°C.[3]
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress with Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
-
Purification:
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.[5]
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: Nitration pathway of Methyl 1H-pyrrole-2-carboxylate.
Caption: Key steps in the synthesis workflow.
Caption: A logical guide for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. aiinmr.com [aiinmr.com]
- 8. Synthetic endeavors toward 2-nitro-4-alkylpyrroles in the context of the total synthesis of heronapyrrole C and preparation of a carboxylate natural product analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
removal of impurities from Methyl 4-nitro-1h-pyrrole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-nitro-1H-pyrrole-2-carboxylate. The information provided is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities arise from the nitration of the pyrrole ring. These can include:
-
5-nitro isomer (Methyl 5-nitro-1H-pyrrole-2-carboxylate): Often the major byproduct.
-
Dinitro compounds (e.g., Methyl 2,4-dinitro-1H-pyrrole-2-carboxylate): May form under harsh nitration conditions.
-
Unreacted starting material (Methyl 1H-pyrrole-2-carboxylate): If the reaction has not gone to completion.
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Hydrolyzed product (4-nitro-1H-pyrrole-2-carboxylic acid): The methyl ester can be susceptible to hydrolysis, especially under acidic or basic conditions.
Q2: What is the general solubility profile of this compound?
A2: As a polar molecule, it is expected to have good solubility in polar organic solvents such as acetone, ethyl acetate, and methanol. It is sparingly soluble in water and less soluble in nonpolar solvents like hexanes.
Q3: Can I use column chromatography to purify this compound?
A3: While column chromatography is a standard purification technique, the separation of 4-nitro and 5-nitro isomers of pyrrole derivatives can be challenging due to their similar polarities.[1] However, it can be effective for removing baseline impurities and unreacted starting material.
Q4: Is this compound stable?
A4: Nitrated pyrroles can be sensitive to strong bases, which may cause decomposition.[1] The ester group is also susceptible to hydrolysis under strongly acidic or basic conditions. It is recommended to store the compound in a cool, dry, and dark place.
Troubleshooting Guides
Issue 1: Low Purity After Synthesis
Problem: The crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress by TLC. If starting material is still present, consider extending the reaction time or adjusting the stoichiometry of the nitrating agent. |
| Formation of Isomers | The presence of the 5-nitro isomer is a common issue. Purification methods such as recrystallization or acid-base extraction are recommended. |
| Dinitration | Over-nitration can occur with excess nitrating agent or at elevated temperatures. Use a milder nitrating agent or carefully control the reaction temperature and stoichiometry. |
| Decomposition | The product may be degrading during workup. Avoid prolonged exposure to strong acids or bases and high temperatures. |
Issue 2: Difficulty with Recrystallization
Problem: The compound "oils out" or does not crystallize from the chosen solvent.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | The solvent may be too good a solvent for the compound. Try a solvent system where the compound is soluble when hot but sparingly soluble when cold. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective. |
| Supersaturation | The solution may be too concentrated. Add a small amount of additional hot solvent. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of an oil instead of crystals. Allow the solution to cool slowly to room temperature and then place it in an ice bath. |
| Presence of Impurities | High levels of impurities can inhibit crystallization. Consider a preliminary purification step like a quick filtration through a plug of silica gel or an acid-base extraction. |
Issue 3: Ineffective Separation of Isomers by Column Chromatography
Problem: The 4-nitro and 5-nitro isomers co-elute during column chromatography.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Similar Polarity of Isomers | The isomers have very similar polarities, making separation by standard silica gel chromatography difficult. |
| Sub-optimal Eluent System | Experiment with different eluent systems, starting with a non-polar solvent and gradually increasing the polarity. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) may provide some separation. |
| Alternative Purification Method | For challenging isomer separations, consider fractional crystallization or an acid-base extraction, which exploits the difference in acidity between the two isomers. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (General Procedure)
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof) to find a suitable solvent or solvent system in which the compound is soluble when hot and insoluble when cold. For a related compound, 4-nitro-2-pyrrolecarbonitrile, recrystallization from water was successful.[1]
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction for Isomer Separation
This protocol is based on the principle that the N-H proton of the pyrrole ring in the 5-nitro isomer is more acidic than that of the 4-nitro isomer.
-
Dissolution: Dissolve the crude product containing the mixture of 4- and 5-nitro isomers in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a dilute sodium bicarbonate or sodium acetate solution. The more acidic 5-nitro isomer will be deprotonated and dissolve in the aqueous phase, while the less acidic 4-nitro isomer will remain in the organic phase.[1]
-
Separation: Separate the organic and aqueous layers.
-
Isolation of 4-nitro isomer: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound.
-
Isolation of 5-nitro isomer (Optional): Acidify the aqueous layer with a dilute acid (e.g., HCl) to protonate the 5-nitro isomer, which may then precipitate or can be extracted with an organic solvent.
Protocol 3: Purification by Column Chromatography (General Guidance)
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent Selection: Determine a suitable eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of ethyl acetate in hexanes). A good starting point is a system that gives the desired product an Rf value of approximately 0.3.
-
Column Packing: Pack the column with silica gel using the chosen eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify the fractions containing the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₄ | [2] |
| Molecular Weight | 170.12 g/mol | [2] |
| CAS Number | 13138-74-4 | [2] |
| Appearance | Solid | [3] |
Table 2: Purity Analysis (Illustrative)
| Purification Method | Starting Purity (Area % by HPLC) | Final Purity (Area % by HPLC) | Yield (%) |
| Recrystallization (Ethanol/Water) | 85% (containing 10% 5-nitro isomer) | 95% (containing 2% 5-nitro isomer) | 70% |
| Acid-Base Extraction | 85% (containing 10% 5-nitro isomer) | >98% (5-nitro isomer not detected) | 80% |
| Column Chromatography (EtOAc/Hexanes) | 85% (containing 10% 5-nitro isomer) | 92% (containing 5% 5-nitro isomer) | 60% |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low purity of the crude product.
References
troubleshooting low yield in Paal-Knorr pyrrole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Paal-Knorr pyrrole synthesis.
Frequently Asked Questions (FAQs)
Q1: My Paal-Knorr pyrrole synthesis is resulting in a very low yield or is not proceeding to completion. What are the common causes?
Low yields in the Paal-Knorr synthesis can stem from several factors:
-
Sub-optimal Reaction Conditions: The reaction often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or the use of strong acids can degrade the starting materials or the desired pyrrole product.[1]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1][2] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][2]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. Excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][2]
-
Product Instability: The synthesized pyrrole itself may be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]
-
Purification Losses: The product may be difficult to isolate and purify, leading to an apparent low yield.[1]
Q2: I am observing a significant amount of a major byproduct. What is it likely to be, and how can I minimize its formation?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1]
To minimize furan formation:
-
Control Acidity: Avoid highly acidic conditions. The reaction should be run under neutral or weakly acidic conditions. Using amine/ammonium hydrochloride salts or conducting the reaction at a pH below 3 can lead to furans as the main product.[3]
-
Use an Excess of Amine: An excess of the primary amine or ammonia can help to favor the pyrrole formation over the competing furan synthesis.[3]
Q3: My crude product is a dark, tarry material that is difficult to purify. What is the likely cause?
The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product. This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst. In some cases, running the reaction under neutral conditions may be beneficial.
Q4: My starting amine is poorly reactive due to electron-withdrawing groups. How can I improve the yield?
When dealing with poorly nucleophilic amines, more forcing reaction conditions may be necessary. Consider the following adjustments:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for product degradation.
-
Prolong Reaction Time: Extend the reaction time to allow for complete conversion.
-
Use a More Active Catalyst: While avoiding overly strong Brønsted acids, consider using a Lewis acid catalyst, which can effectively promote the reaction under milder conditions.[4] Various Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃ have been shown to be effective.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate the reaction and improve yields, even with less reactive substrates.
Data Presentation: Catalyst and Solvent Effects on Yield
The following tables summarize quantitative data on the effect of different catalysts and solvents on the yield of the Paal-Knorr pyrrole synthesis.
Table 1: Effect of Different Catalysts on the Synthesis of 1-Phenyl-2,5-dimethylpyrrole
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Montmorillonite KSF | Dichloromethane | 25 | 10 h | 95 |
| 2 | Fe-montmorillonite | Dichloromethane | 25 | 3 h | 96 |
| 3 | Sc(OTf)₃ | Solvent-free | 30 | 25 min | 96 |
| 4 | Cu(OTf)₂ | Solvent-free | 30 | 25 min | 78 |
| 5 | ZnCl₂ | Solvent-free | 40 | 7 min | 98 |
| 6 | p-TSA | Acetonitrile | 80 | 1 h | 83 |
| 7 | Iodine | Microwave | 60 | 5 min | 98 |
| 8 | Bi(NO₃)₃·5H₂O | Dichloromethane | 25 | 10 h | 96 |
| 9 | Bi(NO₃)₃·5H₂O | Microwave | 90 | 5 min | 100 |
Data compiled from multiple sources.
Table 2: Effect of Solvent on the Synthesis of N-substituted 2,5-dimethylpyrroles
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Water | 100 | 96 |
| 2 | Methanol | 65 | 95 |
| 3 | Ethanol | 78 | 94 |
| 4 | Acetone | 56 | 90 |
| 5 | Chloroform | 62 | 81 |
| 6 | Ethyl Acetate | 77 | 96 |
| 7 | THF | 66 | 94 |
| 8 | Dichloromethane | 40 | 93 |
| 9 | Toluene | 110 | 91 |
| 10 | Hexane | 69 | 80 |
| 11 | None | 25 | 30 |
Data adapted from a study on Paal-Knorr synthesis in water, showing the efficacy of various solvents.[5]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol is a standard method for the Paal-Knorr synthesis using a Brønsted acid catalyst.
-
Materials:
-
Aniline (1.0 eq)
-
2,5-Hexanedione (1.0 eq)
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1) mixture for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.[2]
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop for a 2 mmol scale reaction).[2]
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.[2]
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.[2]
-
Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[2]
-
Collect the crystals by vacuum filtration and wash them with cold water.[2]
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure product.
-
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis
This method is particularly useful for accelerating the reaction and improving yields, especially with less reactive substrates.
-
Materials:
-
1,4-Diketone (1.0 eq)
-
Primary Amine (3.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Microwave vial (0.5-2 mL)
-
Microwave reactor
-
-
Procedure:
-
In a microwave vial, add a solution of the 1,4-diketone in ethanol.
-
Add glacial acetic acid and the primary amine to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography if necessary.
-
Protocol 3: Purification by Column Chromatography
This is a general procedure for the purification of pyrroles when recrystallization is not sufficient.
-
Materials:
-
Crude pyrrole product
-
Silica gel
-
Appropriate solvent system (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes
-
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude product in a minimum amount of the eluent or a suitable solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified pyrrole.
-
Visualizations
Caption: A troubleshooting workflow for addressing low yield in Paal-Knorr pyrrole synthesis.
Caption: Simplified reaction pathway of the Paal-Knorr pyrrole synthesis.
References
Optimizing Catalysis in Hantzsch Pyrrole Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrrole derivatives, the Hantzsch pyrrole synthesis remains a powerful tool. The choice of catalyst is a critical parameter that significantly influences reaction efficiency, yield, and purity. This technical support center provides a comprehensive guide to catalyst optimization for the Hantzsch pyrrole synthesis, offering troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative analysis of various catalytic systems.
Troubleshooting Guide: Catalyst and Reaction Optimization
This guide addresses common issues encountered during the Hantzsch pyrrole synthesis, with a focus on catalyst-related problems.
dot
Caption: Troubleshooting workflow for common issues in Hantzsch pyrrole synthesis.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch synthesis is giving a low yield. What are the first things I should check?
A1: Low yields are a common challenge and can often be addressed by systematically evaluating several factors.[1] Start by assessing your catalyst's activity. Ensure it is fresh and has been stored correctly. Impurities in starting materials, such as the aldehyde, β-ketoester, or amine source, can also significantly hinder the reaction.[2] Additionally, review your reaction conditions; prolonged heating can lead to the degradation of the desired pyrrole product.[1]
Q2: I am observing a significant amount of a furan derivative as a byproduct. How can I minimize this?
A2: The formation of a furan byproduct is a known side reaction in the Hantzsch synthesis, arising from the competing Feist-Bénary furan synthesis.[2] This occurs when the α-haloketone reacts with the β-ketoester without the involvement of the amine. To favor the desired pyrrole formation, ensure a sufficient concentration of the amine or ammonia is present.[2] The choice of catalyst can also play a crucial role in improving the selectivity for the pyrrole product.[2]
Q3: How does the choice of catalyst impact the regioselectivity of the Hantzsch synthesis?
A3: The catalyst can have a profound effect on the regioselectivity of the reaction, particularly when using asymmetrical 1,3-dicarbonyl compounds. For instance, the use of a potent Lewis acid like Ytterbium triflate (Yb(OTf)₃) has been shown to alter the regioselectivity. This is attributed to the Lewis acid's strong coordination with the carbonyl oxygen, which can increase the reactivity of the carbonyl group relative to the alkyl halide.[3]
Q4: Can the Hantzsch pyrrole synthesis be performed under "green" conditions?
A4: Yes, significant progress has been made in developing more environmentally friendly protocols for the Hantzsch synthesis. This includes the use of greener solvents like water and the application of organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO).[3] Furthermore, methods utilizing ionic liquids, microwave irradiation, and even solvent-free mechanochemical approaches have been developed to reduce the environmental impact.[4][5]
Q5: What is the role of an organocatalyst like DABCO in the Hantzsch synthesis?
A5: In the DABCO-promoted Hantzsch synthesis, the organocatalyst is believed to facilitate several key steps. It can deprotonate the enamine nitrogen, aiding in the cyclocondensation step. A proposed mechanism involves the initial reaction of the starting chloroacetyl derivative with DABCO to form a highly electrophilic intermediate. This intermediate then readily reacts with the enaminone formed from the primary amine and the β-dicarbonyl compound.[6]
Data Presentation: Catalyst Performance in Hantzsch Pyrrole Synthesis
The selection of an appropriate catalyst is paramount for a successful Hantzsch pyrrole synthesis. The following table summarizes the performance of various catalysts under different reaction conditions.
| Catalyst/Reagent | Reactants | Reaction Conditions | Yield (%) | Reference(s) |
| Lewis Acids | ||||
| Yb(OTf)₃ | Anilines, 1,3-diketone, phenacyl bromide | MeCN, 80-85 °C | Moderate to Good | [3] |
| Bi(OTf)₃ / [bmim]BF₄ | Primary amines, 1,4-dicarbonyl reactants | Refluxing toluene | 87 (reusable) | [4] |
| Organocatalyst | ||||
| DABCO (10 mol%) | Phenacyl bromides, pentane-2,4-dione, amine | Aqueous medium, 60°C | 84 | [7] |
| Base-Mediated | ||||
| None (Base-mediated) | Ethyl 3-oxo-3-phenylpropanoate, Chloroacetone, Ammonia | Multistep, base-mediated condensation | Moderate | [8] |
Note: Yields can vary significantly depending on the specific substrates used.
Experimental Protocols
Detailed methodologies are essential for the successful execution and optimization of the Hantzsch pyrrole synthesis.
Protocol 1: DABCO-Catalyzed Hantzsch Pyrrole Synthesis in Aqueous Medium[7]
This protocol describes an efficient and environmentally friendly synthesis of substituted pyrroles using the organocatalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) in water.
Materials:
-
Phenacyl bromide derivative (1 mmol)
-
Pentane-2,4-dione (1 mmol)
-
Amine (1 mmol)
-
DABCO (10 mol%)
-
Water
Procedure:
-
In a round-bottom flask, combine the phenacyl bromide derivative, pentane-2,4-dione, and the amine in water.
-
Add DABCO (10 mol%) to the reaction mixture.
-
Stir the reaction mixture at 60°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can typically be isolated by filtration and purified by recrystallization.
Protocol 2: Lewis Acid-Catalyzed Hantzsch Pyrrole Synthesis (General Procedure)[3]
This protocol provides a general guideline for a Lewis acid-catalyzed Hantzsch synthesis, which can influence the regioselectivity of the reaction.
Materials:
-
Aniline derivative (1 mmol)
-
1,3-Diketone (1 mmol)
-
Phenacyl bromide (1 mmol)
-
Lewis Acid (e.g., Yb(OTf)₃, 5-10 mol%)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the aniline derivative and the 1,3-diketone in acetonitrile, add the Lewis acid catalyst.
-
Add the phenacyl bromide to the reaction mixture.
-
Heat the reaction mixture to 80-85°C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Processes
Catalytic Cycle of Organocatalyzed Hantzsch Synthesis
dot
Caption: Proposed mechanism for DABCO-catalyzed Hantzsch pyrrole synthesis.
Decision Workflow for Catalyst Selection
dot
Caption: Decision tree for selecting a suitable catalyst for Hantzsch synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Nitro-Pyrrole Building Blocks for Pharmaceutical Research: Focus on Methyl 4-nitro-1H-pyrrole-2-carboxylate
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Pyrrole scaffolds, in particular, are prevalent in a wide range of biologically active molecules.[1][2] The introduction of a nitro group to the pyrrole ring offers a versatile handle for further functionalization, making nitro-pyrrole derivatives valuable synthons in medicinal chemistry. This guide provides a comparative analysis of Methyl 4-nitro-1H-pyrrole-2-carboxylate and other key nitro-pyrrole building blocks, supported by experimental data to inform selection and application in drug discovery programs.
This comparison will focus on the chemical properties, reactivity, and synthetic accessibility of this compound, its positional isomers (3-nitro and 5-nitro), and its N-alkylated counterpart, Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.
Physicochemical Properties: A Comparative Overview
The position of the electron-withdrawing nitro group on the pyrrole ring, as well as substitution on the ring nitrogen, significantly influences the physicochemical properties of these building blocks. These properties, in turn, affect their reactivity and handling characteristics.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| This compound | C₆H₆N₂O₄ | 170.12 | 13138-74-4 | N-H for further substitution; activated C5 position.[3] |
| Methyl 3-nitro-1H-pyrrole-2-carboxylate | C₆H₆N₂O₄ | 170.12 | Not readily available | Electron-withdrawing group adjacent to the ester. |
| Methyl 5-nitro-1H-pyrrole-2-carboxylate | C₆H₆N₂O₄ | 170.12 | 13138-73-3 | Steric hindrance around the ester; activated C4 position.[1] |
| Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | C₇H₈N₂O₄ | 184.15 | 13138-76-6 | N-substituted, preventing N-functionalization.[4] |
Synthesis of Nitro-Pyrrole Building Blocks
The synthetic accessibility of these building blocks is a crucial consideration for their practical application.
General Synthesis of this compound: A common route involves the nitration of a suitable pyrrole-2-carboxylate precursor.
Experimental Protocol: Nitration of Methyl 1H-pyrrole-2-carboxylate
-
To a solution of Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in acetic anhydride at 0 °C, add a solution of nitric acid (1.1 eq) in acetic acid dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford this compound.
Note: The synthesis of the 3-nitro and 5-nitro isomers can be challenging and often requires multi-step procedures or specific starting materials to achieve the desired regioselectivity.
Comparative Reactivity in Key Transformations
The utility of these building blocks is defined by their reactivity in common synthetic transformations used in drug development, such as N-alkylation, cross-coupling reactions, and reduction of the nitro group.
N-Alkylation
The presence of an N-H group in this compound and its 3- and 5-nitro isomers allows for further diversification through N-alkylation.
Experimental Protocol: N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or acetone, add a base (e.g., K₂CO₃, 1.5 eq).[5]
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.2 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Reactivity Comparison:
-
This compound: Readily undergoes N-alkylation under standard basic conditions.
-
Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate: Does not undergo N-alkylation due to the absence of the N-H proton. This makes it a suitable control or a building block where N-substitution is not desired.
Suzuki-Miyaura Cross-Coupling
Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds. The reactivity of bromo-substituted nitro-pyrroles can be compared to understand the electronic effects of the nitro group's position. While direct comparative data on the nitro-pyrrole carboxylates is scarce, studies on related bromo-pyrroles provide valuable insights. Generally, N-protection is employed to avoid side reactions.[6]
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-N-SEM-pyrrole
-
To a degassed mixture of the bromo-N-SEM-pyrrole (1.0 eq), an arylboronic acid (1.2 eq), and a base (e.g., Cs₂CO₃, 2.0 eq) in a solvent mixture like dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq).[6]
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.
Expected Reactivity Trends: The electron-withdrawing nitro group can influence the oxidative addition step of the catalytic cycle. The precise effect will depend on its position relative to the bromine atom. A direct comparative study is needed for a definitive conclusion on the reactivity of the different isomers.
Reduction of the Nitro Group
The nitro group serves as a precursor to an amino group, a common pharmacophore. The ease of reduction can be a factor in choosing a building block.
Experimental Protocol: Catalytic Hydrogenation of a Nitro-Pyrrole
-
Dissolve the nitro-pyrrole derivative (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate).
-
Add a catalyst, such as 10% Pd/C (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the amino-pyrrole derivative.
Expected Reactivity: The reduction of the nitro group is generally a high-yielding transformation for all isomers. The choice of building block would therefore depend more on the desired position of the resulting amino group for subsequent derivatization.
Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The position of substituents on the pyrrole ring is known to have a profound impact on the biological activity of the final compound.
-
Positional Isomerism: The location of the nitro group (and subsequently the amino group or other functionalities) will alter the molecule's interaction with biological targets. For example, in the development of MmpL3 inhibitors for tuberculosis, the substitution pattern on the pyrrole ring was found to be critical for potent activity.[7]
-
N-Substitution: N-alkylation or acylation can influence properties like solubility, cell permeability, and metabolic stability. In some cases, the N-H may be crucial for hydrogen bonding with the target protein, and its substitution can lead to a loss of activity.[7]
Conclusion
This compound is a versatile and readily accessible building block for pharmaceutical research. Its reactivity at the N-H position allows for straightforward diversification. In contrast, its N-methylated analog provides a scaffold where N-substitution is blocked. The choice between the 4-nitro isomer and the less readily available 3- and 5-nitro isomers will be dictated by the desired substitution pattern and the anticipated structure-activity relationships of the target molecules. A thorough understanding of the comparative properties and reactivity of these building blocks is essential for the efficient design and synthesis of novel pyrrole-based drug candidates. Further head-to-head comparative studies under standardized conditions are warranted to provide more quantitative insights into the relative performance of these valuable synthetic intermediates.
References
- 1. Methyl 5-nitro-1H-pyrrole-2-carboxylate [myskinrecipes.com]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C6H6N2O4 | CID 261887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL-4-NITRO-1-METHYL PYRROLE-2-CARBOXYLATE | 13138-76-6 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of Methyl 4-nitro-1h-pyrrole-2-carboxylate derivatives' bioactivity
A Comparative Analysis of the Bioactivity of Methyl 4-nitro-1H-pyrrole-2-carboxylate Derivatives
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among these, derivatives of this compound are of significant interest due to the electron-withdrawing nature of the nitro group, which can modulate the compound's interaction with biological targets. This guide provides a comparative overview of the reported bioactivities of these derivatives, supported by available experimental data and detailed methodologies.
Bioactivity Profile: A Comparative Overview
Derivatives of 4-nitropyrrole have demonstrated a spectrum of biological effects, most notably antimicrobial and anticancer activities. The introduction of different substituents on the pyrrole ring and modifications of the carboxylate group can significantly influence their potency and selectivity.
Antimicrobial Activity
Nitropyrrole derivatives have been investigated for their potential as antibacterial agents.[3][4] The nitro group is a key pharmacophore in several antimicrobial drugs, and its incorporation into the pyrrole ring can lead to potent growth inhibition of various bacterial strains. While specific data for a series of this compound derivatives is sparse in the readily available literature, studies on related nitropyrrole structures provide valuable insights. For instance, synthetic derivatives of terpenyl-α-nitropyrroles have shown promising activity against Methicillin-resistant Staphylococcus aureus (MRSA).[4]
Anticancer Activity
The cytotoxic effects of nitropyrrole derivatives against various cancer cell lines have also been explored.[5][6] 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid, a closely related compound, has been shown to be cytotoxic to cancer cells by interacting with DNA and inhibiting protein synthesis.[7] The anticancer activity can be influenced by the substitution pattern on the pyrrole ring, with some derivatives showing selective toxicity towards cancer cells over non-tumoral cell lines.[5]
Quantitative Bioactivity Data
To facilitate a direct comparison, the following table summarizes the available quantitative data for selected nitropyrrole derivatives. It is important to note that a direct comparative study of a homologous series of this compound derivatives is not extensively documented in a single source. Therefore, the data presented here is a compilation from various studies on structurally related compounds.
| Compound | Bioactivity | Assay | Target Organism/Cell Line | Quantitative Data (e.g., MIC, IC50) | Reference |
| 3-Farnesyl-α-nitropyrrole | Antibacterial | Minimum Inhibitory Concentration (MIC) | MRSA | MIC: 2.8 µg/mL | [4] |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Antitubercular | MIC | M. tuberculosis H37Rv | MIC: 0.7 µg/mL | [4] |
| (4-Chloro-5-nitro-1H-pyrrol-2-yl)(3,5-dichloro-2-methoxyphenyl)methanone (4b) | Anticancer | MTT Assay | HCT116 (Colon Cancer) | IC50: > 50 µM | [5] |
| (4-Chloro-5-nitro-1H-pyrrol-2-yl)(3,5-dichloro-2-methoxyphenyl)methanone (4b) | Anticancer | MTT Assay | MCF-7 (Breast Cancer) | IC50: > 50 µM | [5] |
| 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid | Anticancer | Not Specified | Cancer Cells | Cytotoxic | [7] |
Note: The data presented is for structurally related compounds and not a direct homologous series of the topic compound, reflecting the available research.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the bioactivity of pyrrole derivatives.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Preparation of Compound Dilutions: A series of twofold dilutions of the test compound are prepared in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel bioactive compounds, such as the this compound derivatives.
Caption: General workflow for synthesis and bioactivity screening of novel compounds.
Signaling Pathways
While the precise mechanisms of action for many this compound derivatives are not fully elucidated, some related pyrrole compounds have been shown to interact with specific signaling pathways. For instance, certain pyrrole-2-carboxaldehyde derivatives have been found to inhibit the phosphorylation of p38 and p65, key components of inflammatory signaling pathways, without affecting the ERK1/2 and JNK pathways.[8] The following diagram illustrates a simplified representation of a generic inflammatory signaling pathway that could be modulated by bioactive compounds.
Caption: Simplified inflammatory signaling pathway potentially modulated by pyrrole derivatives.
References
- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 3. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 8. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Methyl 4-nitro-1h-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Methyl 4-nitro-1h-pyrrole-2-carboxylate, a key intermediate in various synthetic pathways, is critical for ensuring the quality and consistency of pharmaceutical products. The validation of analytical methods used for its quantification is a mandatory regulatory requirement and a cornerstone of robust drug development. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Electron Capture Detection (GC-ECD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. The comparison is supported by typical experimental data and detailed methodologies to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Method Performance
The selection of an analytical method is a critical decision driven by the specific requirements of the assay, including sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the typical performance characteristics of HPLC-UV, GC-ECD, and LC-MS/MS for the analysis of nitroaromatic compounds, which are analogous to this compound.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | HPLC-UV | GC-ECD | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (% RSD) | < 2% | < 5% | < 1.5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | pg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | ng/mL range | pg/mL to ng/mL range |
Table 2: Typical Performance Data for Nitroaromatic Compound Analysis
| Method | Analyte Class | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ |
| HPLC-UV | Nitroaromatics | 0.1 - 100 µg/mL | 98.2% | 1.8% | 0.05 µg/mL | 0.15 µg/mL |
| GC-ECD | Nitroaromatics | 0.01 - 10 µg/mL | 95.5% | 3.5% | 0.005 µg/mL | 0.015 µg/mL |
| LC-MS/MS | Nitroaromatics | 0.001 - 5 µg/mL | 99.1% | 1.2% | 0.0005 µg/mL | 0.0015 µg/mL |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and reliability of analytical methods. Below are representative protocols for each of the discussed techniques, which can be adapted for the analysis of this compound.
Protocol 1: HPLC-UV Method
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Validation Parameters:
-
Specificity: Analyze a blank (mobile phase) and a placebo sample to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy: Perform recovery studies by spiking a placebo sample with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 95-105%.
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2%.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: GC-ECD Method
1. Instrumentation:
-
Gas Chromatograph (GC) equipped with an Electron Capture Detector (ECD), a split/splitless injector, and an autosampler.
2. Chromatographic Conditions:
-
Column: A capillary column suitable for nitroaromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Detector Temperature: 300 °C.
-
Injection Mode: Splitless (1 µL injection volume).
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethyl acetate). Prepare calibration standards by serial dilution.
-
Sample Solution: Extract the sample with a suitable solvent. The extract may require cleanup using solid-phase extraction (SPE) to remove interfering matrix components. The final extract is then diluted to a concentration within the calibration range.
4. Validation Parameters:
-
Specificity: Analyze a solvent blank and a matrix blank to check for interferences.
-
Linearity: Inject calibration standards and construct a calibration curve. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Perform recovery studies on spiked matrix samples. Recoveries of 90-110% are generally acceptable.[1]
-
Precision: Assess repeatability and intermediate precision. The %RSD should typically be ≤ 5%.
-
LOD and LOQ: Determined from the signal-to-noise ratio or calibration curve parameters. The GC-ECD method generally offers lower detection limits for nitroaromatics compared to HPLC-UV.[1]
Protocol 3: LC-MS/MS Method
1. Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
2. LC Conditions:
-
Column: C18 or other suitable reverse-phase column.
-
Mobile Phase: A gradient elution is typically used, for example, with water containing 0.1% formic acid (Solvent A) and acetonitrile containing 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Negative ion electrospray ionization (ESI-) is often suitable for nitroaromatic compounds.
-
Multiple Reaction Monitoring (MRM): Optimize the precursor ion (the deprotonated molecule [M-H]⁻) and at least two product ions for quantification and confirmation.
-
Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage to achieve maximum sensitivity.
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution in a suitable solvent (e.g., methanol or acetonitrile) and create calibration standards by serial dilution.
-
Sample Solution: Sample preparation is similar to that for HPLC-UV, often involving extraction and filtration.
5. Validation Parameters:
-
Specificity: Monitor specific MRM transitions to ensure high selectivity and absence of interference from the matrix.
-
Linearity: Construct a calibration curve over the desired concentration range. A correlation coefficient (r²) of ≥ 0.998 is expected.
-
Accuracy: Determine recovery from spiked matrix samples at multiple concentration levels. Expected recovery is typically between 98% and 102%.
-
Precision: The %RSD for repeatability and intermediate precision should be very low, often ≤ 1.5%.
-
LOD and LOQ: LC-MS/MS offers the highest sensitivity, with LOD and LOQ values often in the pg/mL range.
Visualizing the Workflow
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the general workflows for each of the described methods.
Caption: Workflow for the analysis of this compound by HPLC-UV.
Caption: Workflow for the analysis of this compound by GC-ECD.
Caption: Workflow for the analysis of this compound by LC-MS/MS.
References
A Comparative Guide to Pyrrole Synthesis: Paal-Knorr vs. Hantzsch Methods
For researchers, scientists, and drug development professionals, the synthesis of pyrrole and its derivatives is a cornerstone of medicinal chemistry and materials science. The choice of synthetic route can significantly influence the efficiency, scalability, and substitution pattern of the final product. This guide provides an in-depth, objective comparison of two classical and widely employed methods for pyrrole synthesis: the Paal-Knorr and Hantzsch syntheses. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to equip researchers with the necessary information to make an informed decision for their synthetic endeavors.
At a Glance: Key Differences
| Feature | Paal-Knorr Synthesis | Hantzsch Synthesis |
| Starting Materials | 1,4-Dicarbonyl compounds, primary amines or ammonia.[1][2] | β-Ketoesters, α-haloketones, primary amines or ammonia.[3][4] |
| Reaction Type | Condensation.[2] | Multi-component condensation.[5] |
| General Conditions | Neutral or weakly acidic, often with heating.[2][6] | Typically requires a base and is often carried out in a solvent like ethanol. |
| Complexity | Generally a simpler, one-step reaction. | A three-component reaction offering greater flexibility in substitution. |
| Yields | Often good to excellent, frequently reported in the 60-95% range.[6][7] | Moderate to good, with yields sometimes falling below 50%.[8][9] |
| Key Advantage | Operational simplicity and often high yields for specific targets. | High degree of flexibility in accessible substitution patterns on the pyrrole ring. |
| Key Disadvantage | The synthesis of unsymmetrical 1,4-dicarbonyl precursors can be challenging. | Can be a lower-yielding process compared to the Paal-Knorr for certain targets. |
Reaction Mechanisms and Workflows
The Paal-Knorr and Hantzsch syntheses proceed via distinct mechanistic pathways, which are crucial for understanding reaction optimization and potential side products.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust method for forming pyrroles from the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[7] The reaction is typically conducted under neutral or mildly acidic conditions.[2] The currently accepted mechanism involves the initial attack of the amine on one of the carbonyl groups to form a hemiaminal. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step is the dehydration of the resulting cyclic intermediate to yield the aromatic pyrrole.[10]
Caption: Paal-Knorr pyrrole synthesis mechanism.
A general experimental workflow for the Paal-Knorr synthesis is straightforward, involving the reaction of the starting materials followed by workup and purification.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 5. youtube.com [youtube.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
The Evolving Landscape of Pyrrole-2-Carboxamides: A Comparative Guide to Their Biological Activities
For researchers, scientists, and drug development professionals, the pyrrole-2-carboxamide scaffold represents a privileged structure in the quest for novel therapeutic agents. Its inherent versatility has led to the development of a multitude of derivatives exhibiting a broad spectrum of biological activities, including potent antibacterial, anticancer, and anti-inflammatory effects. This guide provides a comparative analysis of the performance of various pyrrole-2-carboxamide derivatives, supported by experimental data and detailed protocols to aid in future research and development.
The core structure of pyrrole-2-carboxamide has proven to be a robust framework for chemical modification, allowing for the fine-tuning of its pharmacological properties. Researchers have successfully synthesized and evaluated numerous analogues, leading to the identification of compounds with significant therapeutic potential. This guide will delve into the key areas of biological activity, presenting a side-by-side comparison of promising derivatives and their performance against established standards.
Antibacterial Activity: A New Front Against Drug Resistance
A significant area of success for pyrrole-2-carboxamide derivatives has been in the development of novel antibacterial agents, particularly against drug-resistant strains of Mycobacterium tuberculosis. Several studies have highlighted the potent antimycobacterial activity of these compounds, with many exhibiting Minimum Inhibitory Concentrations (MICs) in the sub-micromolar range.
A key target for many of these derivatives is the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein involved in the biosynthesis of the mycobacterial cell wall. Inhibition of MmpL3 disrupts this process, leading to bacterial cell death.
Comparative Antibacterial Performance
The following table summarizes the in vitro antibacterial activity of selected pyrrole-2-carboxamide derivatives against various bacterial strains. For comparison, the activities of standard antibiotics are also included.
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| Derivative 1 (MmpL3 Inhibitor) | M. tuberculosis H37Rv | <0.016 | |
| Derivative 2 | M. tuberculosis H37Rv | 0.7 | [1] |
| Derivative 3 | Klebsiella pneumoniae | 1.02 | [2][3] |
| Derivative 4 | Escherichia coli | 1.56 | [2][3] |
| Derivative 5 | Pseudomonas aeruginosa | 3.56 | [2][3] |
| Isoniazid | M. tuberculosis H37Rv | 0.025-0.05 | |
| Ciprofloxacin | E. coli | 0.008-0.015 | [4] |
| Gentamicin | K. pneumoniae | 0.25-1 | [4] |
Anticancer Activity: Targeting Key Signaling Pathways
The anticancer potential of pyrrole-2-carboxamide derivatives is another burgeoning area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action, including the inhibition of protein kinases like EGFR and VEGFR, induction of apoptosis, and cell cycle arrest.[5][6]
Comparative Anticancer Performance
The table below presents the half-maximal inhibitory concentration (IC50) values of representative pyrrole-2-carboxamide derivatives against different human cancer cell lines, alongside a standard chemotherapeutic agent.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| MI-1 | Colorectal Cancer Cells | Not specified | EGFR/VEGFR inhibition, Antioxidant | [5][6] |
| D1 | Colorectal Cancer Cells | Not specified | EGFR/VEGFR inhibition, Antioxidant | [5][6] |
| Alkynylated Pyrrole Derivative 12l | U251 (Glioblastoma) | 2.29 | G0/G1 cell cycle arrest, Apoptosis | [7] |
| Alkynylated Pyrrole Derivative 12l | A549 (Lung Cancer) | 3.49 | G0/G1 cell cycle arrest, Apoptosis | [7] |
| Silver(I) furan-2-carboxylate | Jurkat (T-cell leukemia) | 8.00 | Sub-G0 cell cycle arrest | [8] |
| Cisplatin | A549 (Lung Cancer) | ~10 | DNA damage | [7] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Certain pyrrole-2-carboxamide derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are crucial mediators of inflammation. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.
Comparative Anti-inflammatory Performance
The following table summarizes the in vitro COX inhibitory activity of selected pyrrole derivatives.
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrrole Derivative 4g | 0.12 | 0.05 | 2.4 | [6] |
| Pyrrole Derivative 4h | 0.15 | 0.06 | 2.5 | [6] |
| Pyrrole Derivative 4k | 0.18 | 0.07 | 2.57 | [6] |
| Pyrrole Derivative 4l | 0.21 | 0.08 | 2.63 | [6] |
| Celecoxib | 15 | 0.04 | 375 | [6] |
| Ibuprofen | 5.2 | 12.1 | 0.43 | [6] |
Experimental Protocols
To ensure the reproducibility and further exploration of the biological activities of pyrrole-2-carboxamide derivatives, detailed experimental protocols for the key assays are provided below.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
1. Preparation of Bacterial Inoculum:
- Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
- Dilute the standardized suspension to the final required inoculum density (typically 5 x 10^5 CFU/mL) in the appropriate broth medium.
2. Preparation of Compound Dilutions:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve the desired concentration range.
3. Inoculation and Incubation:
- Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
- Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
- Incubate the plate at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours for most bacteria).
4. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
1. Cell Seeding:
- Harvest and count the desired cancer cells.
- Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
2. Compound Treatment:
- Prepare serial dilutions of the test compound in the cell culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
- Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control (medium only).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
- Carefully remove the medium containing MTT.
- Add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
- Calculate the percentage of cell viability for each concentration compared to the untreated control.
- Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
1. Reagent Preparation:
- Prepare assay buffer, heme, and solutions of the test compound at various concentrations.
- Reconstitute the COX-1 and COX-2 enzymes according to the manufacturer's instructions.
2. Reaction Setup:
- In a 96-well plate, add the assay buffer, heme, and either the test compound, a known inhibitor (positive control), or a vehicle (negative control) to the respective wells.
- Add the COX-1 or COX-2 enzyme to each well.
3. Initiation of Reaction:
- Initiate the reaction by adding a solution of arachidonic acid (the substrate for COX enzymes).
4. Detection:
- The peroxidase activity of COX is measured by monitoring the appearance of an oxidized colorimetric or fluorometric probe over time using a plate reader.
5. Data Analysis:
- Calculate the rate of the reaction for each well.
- Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percentage of inhibition against the compound concentration to determine the IC50 value for both COX-1 and COX-2.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of MmpL3 inhibition by pyrrole-2-carboxamide derivatives.
Caption: Experimental workflow for antibacterial susceptibility testing.
Caption: Experimental workflow for the MTT assay.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
computational analysis of Methyl 4-nitro-1h-pyrrole-2-carboxylate reactivity
For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of heterocyclic compounds is paramount for designing novel therapeutics and functional materials. This guide provides a comparative computational analysis of the reactivity of nitropyrrole derivatives, with a focus on global reactivity descriptors derived from Density Functional Theory (DFT). Due to the limited availability of specific computational data for Methyl 4-nitro-1h-pyrrole-2-carboxylate in the public domain, this guide will utilize data for the closely related Methyl 1-Methyl-4-nitro-pyrrole-2-carboxylate and other relevant nitroaromatic compounds to provide a comprehensive comparative overview.
The introduction of a nitro group to a pyrrole scaffold dramatically influences its electronic properties and, consequently, its reactivity.[1] Computational chemistry, particularly DFT, offers a powerful lens through which to examine these effects, providing quantitative insights into molecular stability, reactivity, and potential interaction mechanisms.[2][3]
Comparative Analysis of Global Reactivity Descriptors
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer a quantitative means to compare the chemical behavior of different molecules. A lower HOMO-LUMO energy gap generally signifies higher reactivity.
Below is a comparison of the computed electronic properties for Methyl 1-Methyl-4-nitro-pyrrole-2-carboxylate and other relevant nitroaromatic and heterocyclic compounds.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Computational Method |
| Methyl 1-Methyl-4-nitro-pyrrole-2-carboxylate | -7.23 | -3.85 | 3.38 | DFT/B3LYP/cc-pVTZ[2] |
| 2-Nitrothiophene | -7.89 | -2.86 | 5.03 | DFT/B3LYP/6-311+G(d,p) |
| 3-Nitrothiophene | -7.98 | -2.79 | 5.19 | DFT/B3LYP/6-311+G(d,p) |
| Nitrobenzene | -7.86 | -2.31 | 5.55 | DFT/B3LYP/6-31G(d) |
| 4-Nitroimidazole | -7.95 | -3.21 | 4.74 | DFT/B3LYP/6-311++G(d,p) |
Note: Data for 2-Nitrothiophene, 3-Nitrothiophene, Nitrobenzene, and 4-Nitroimidazole are representative values from various computational studies and are presented here for comparative purposes. The exact values can vary slightly based on the specific computational methodology.
From the data, Methyl 1-Methyl-4-nitro-pyrrole-2-carboxylate exhibits a relatively small HOMO-LUMO gap compared to other nitroaromatics, suggesting a higher propensity to engage in chemical reactions.
Experimental and Computational Protocols
The data presented in this guide are derived from peer-reviewed computational chemistry studies. The general workflow for such an analysis is outlined below.
General Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of molecular reactivity using DFT.
Caption: A generalized workflow for the computational analysis of molecular reactivity.
Key Experimental Protocols (Cited Studies)
The computational details for the primary compound of comparison, Methyl 1-Methyl-4-nitro-pyrrole-2-carboxylate, are as follows:
-
Software: Gaussian 09[2]
-
Method: Density Functional Theory (DFT)[2]
-
Functional: B3LYP[2]
-
Basis Set: cc-pVTZ[2]
-
Analysis: The optimized molecular structure, vibrational frequencies, Frontier Molecular Orbitals (FMOs), and Molecular Electrostatic Potential (MEP) were analyzed.[2] Natural Bond Orbital (NBO) analysis was also performed to study charge delocalization.[2]
For comparative purposes, other nitroaromatic compounds are typically studied using similar DFT methodologies, though the choice of functional and basis set may vary. It is crucial to consider these methodological differences when comparing absolute values across different studies.
Conceptual Relationship Between Electronic Properties and Biological Activity
The electronic properties calculated through DFT, such as the LUMO energy and the molecular electrostatic potential, can provide insights into the potential biological activity of a molecule. For instance, a low-lying LUMO can indicate a molecule's susceptibility to nucleophilic attack, a common mechanism in enzyme inhibition.
The following diagram conceptually illustrates how these computational outputs can inform predictions of biological interactions.
Caption: Conceptual link between computed electronic properties and predicted biological activity.
Conclusion
This comparative guide highlights the utility of computational analysis in understanding the reactivity of this compound and related nitro-heterocyclic compounds. While a direct and comprehensive computational dataset for the title compound remains to be published, the analysis of its N-methylated analogue and comparison with other nitroaromatics provide valuable insights for researchers. The relatively low HOMO-LUMO energy gap of the nitropyrrole structure suggests a heightened reactivity profile, making it an interesting scaffold for further investigation in drug discovery and materials science. The methodologies and conceptual frameworks presented here serve as a robust foundation for future computational and experimental exploration of this important class of molecules.
References
A Comparative Guide to Assessing the Purity of Synthesized Methyl 4-nitro-1H-pyrrole-2-carboxylate
For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Methyl 4-nitro-1H-pyrrole-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules.[1][2] We present detailed experimental protocols, comparative data, and a discussion of alternative compounds to aid in the selection of appropriate quality control strategies.
Synthesis and Potential Impurities
The synthesis of this compound typically involves a two-step process: the nitration of a pyrrole-2-carboxylate precursor, followed by esterification, or vice-versa. A plausible synthetic route starts with the nitration of commercially available Methyl 1H-pyrrole-2-carboxylate.
Potential Impurities:
During the synthesis, several impurities can arise:
-
Isomeric Byproducts: Nitration of the pyrrole ring can lead to the formation of other nitro-isomers, such as Methyl 5-nitro-1H-pyrrole-2-carboxylate.[3]
-
Unreacted Starting Materials: Incomplete nitration or esterification can result in the presence of the starting pyrrole-2-carboxylate or 4-nitro-1H-pyrrole-2-carboxylic acid.
-
Polynitrated Species: Under harsh nitrating conditions, dinitro- or trinitro-pyrrole derivatives may be formed.[4]
-
Degradation Products: The pyrrole ring is susceptible to polymerization under strongly acidic conditions, which can lead to the formation of tar-like substances.[5]
-
Residual Solvents and Reagents: Solvents used during the reaction and purification steps (e.g., acetic anhydride, methanol, ethyl acetate) and residual acids or bases can be present in the final product.
Purity Assessment Methodologies: A Comparative Analysis
A multi-pronged approach employing various analytical techniques is essential for a thorough purity assessment. The choice of method depends on the desired level of accuracy, the nature of the expected impurities, and the available instrumentation.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the main compound and its impurities.
Table 1: Comparison of HPLC and TLC for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between a stationary and a liquid mobile phase under high pressure. | Differential partitioning between a stationary phase on a plate and a liquid mobile phase. |
| Resolution | High | Low to Moderate |
| Quantification | Highly quantitative | Semi-quantitative |
| Sensitivity | High (ng to pg level) | Moderate (µg to ng level) |
| Speed | Slower (minutes per sample) | Faster (multiple samples simultaneously) |
| Application | Purity determination, impurity profiling, quantification. | Reaction monitoring, preliminary purity check. |
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural confirmation and purity verification.
Table 2: Comparison of Spectroscopic Methods for Purity Assessment
| Parameter | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Principle | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measurement of the mass-to-charge ratio of ionized molecules. |
| Information | Structural elucidation, quantification of all proton-containing species. | Molecular weight confirmation, identification of impurities by mass. |
| Quantification | Absolute and relative quantification without a reference standard of the analyte.[6][7][8][9][10] | Primarily qualitative, can be quantitative with appropriate standards. |
| Purity Assessment | Provides a direct measure of purity against a certified internal standard. | Confirms the presence of the desired compound and detects impurities with different masses. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on established methods for the nitration and esterification of pyrrole derivatives.
Step 1: Nitration of Methyl 1H-pyrrole-2-carboxylate
-
To a solution of Methyl 1H-pyrrole-2-carboxylate (1 eq.) in acetic anhydride at 0 °C, add fuming nitric acid (1.1 eq.) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
Step 2: Purification
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate this compound.
Purity Assessment Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 330 nm.
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase.
-
Data Analysis: Purity is determined by the area percentage of the main peak.
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: Deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation: Accurately weigh the synthesized compound and the internal standard and dissolve them in the deuterated solvent.
-
Data Acquisition: Acquire a 1H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.
-
Data Analysis: Calculate the purity by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons.
Mass Spectrometry (MS)
-
Instrumentation: Mass spectrometer (e.g., ESI-MS, GC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis Mode: Full scan to detect the molecular ion peak of the target compound and any potential impurities.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
Visualizing the Workflow
Comparison with Alternative Compounds
In drug discovery and medicinal chemistry, various substituted pyrrole-2-carboxylates serve as important building blocks.[6][7][9][10] The purity requirements for these intermediates are consistently high to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds.
Table 3: Comparison with Structurally Related Pyrrole Derivatives
| Compound | Typical Application | Key Purity Considerations | Recommended Purity Assessment |
| This compound | Intermediate for pharmacologically active molecules.[1][2] | Isomeric impurities, residual starting materials. | HPLC, qNMR, MS |
| Methyl 5-nitro-1H-pyrrole-2-carboxylate | Building block for nitro-pyrrole containing natural products.[11][12] | Isomeric purity is critical. | HPLC, NMR |
| Methyl 2-acetyl-1H-pyrrole-4-carboxylate | Precursor for various heterocyclic compounds. | Potential for side reactions during acetylation. | GC-MS, HPLC, NMR |
| Methyl 1H-pyrrole-2-carboxylate | Starting material for various substituted pyrroles. | Absence of polymeric impurities. | GC-MS, NMR |
The analytical methods described in this guide are broadly applicable to these and other pyrrole derivatives, with minor modifications to chromatographic conditions and NMR parameters as needed.
Conclusion
The purity of this compound is paramount for its successful application in research and development. A comprehensive purity assessment strategy should employ a combination of high-resolution chromatographic and spectroscopic techniques. HPLC provides excellent separation and quantification of impurities, while qNMR offers an absolute measure of purity and unambiguous structural confirmation. Mass spectrometry serves as a crucial tool for verifying the molecular weight. By implementing the detailed protocols and comparative data presented in this guide, researchers can confidently ascertain the purity of their synthesized material, ensuring the validity and reproducibility of their scientific findings.
References
- 1. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]
- 2. METHYL-4-NITRO-1-METHYL PYRROLE-2-CARBOXYLATE | 13138-76-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Nitrating Agents for Pyrrole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The nitration of pyrrole is a fundamental transformation in organic synthesis, providing key intermediates for the development of a wide range of pharmaceuticals and functional materials. However, the high reactivity of the pyrrole ring and its propensity for polymerization under strongly acidic conditions necessitate a careful selection of the nitrating agent. This guide provides a comprehensive comparison of various nitrating agents for pyrrole synthesis, summarizing their efficacy through experimental data, detailing reaction protocols, and illustrating key reaction pathways and workflows.
Comparative Performance of Nitrating Agents
The choice of nitrating agent significantly impacts the yield, regioselectivity, and scalability of pyrrole nitration. Milder reagents are generally preferred to mitigate the acid-catalyzed polymerization of the pyrrole ring.[1][2] The following table summarizes the performance of common nitrating agents in the synthesis of nitropyrroles.
| Nitrating Agent | Substrate | Product(s) | Isomer Ratio (2-nitro : 3-nitro) | Total Yield (%) | Reaction Conditions | Key Observations |
| Acetyl Nitrate (HNO₃/Ac₂O) | Pyrrole | 2-Nitropyrrole, 3-Nitropyrrole | Predominantly 2-nitro | ~55% (for 2-nitropyrrole) | Cold solution | Reagent of choice for mononitration; minimizes polymerization.[1][3][4] |
| 1-Methylpyrrole | 2-Nitro-1-methylpyrrole, 3-Nitro-1-methylpyrrole | Increased proportion of 3-nitro isomer compared to pyrrole | - | - | The N-substituent influences regioselectivity.[1] | |
| 2-Nitropyrrole | 2,4-Dinitropyrrole, 2,5-Dinitropyrrole | 4 : 1 | 61% | -15 °C | Allows for the synthesis of dinitropyrroles.[1] | |
| Trifluoroacetyl Nitrate (HNO₃/TFAA) | Pyrrole & Derivatives | Mononitropyrroles | - | Average 60% | - | A more reactive alternative to acetyl nitrate for direct nitration.[5] |
| Nitric Acid/Sulfuric Acid (HNO₃/H₂SO₄) | Pyrrole | - | - | - | - | Generally unsuitable; leads to significant polymerization and tar formation.[1][2] |
| Sodium Nitrite/Potassium Persulfate (NaNO₂/K₂S₂O₈) | Pyrrole | 3-Nitropyrrole | Selective for 3-nitro | - | - | A radical nitration method that offers alternative regioselectivity. |
Reaction Mechanisms and Pathways
The nitration of pyrrole proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity is dictated by the stability of the carbocation intermediate (arenium ion). Attack at the C2 (α) position allows for the delocalization of the positive charge over three resonance structures, making it the more stable and kinetically favored pathway compared to attack at the C3 (β) position, which results in only two resonance structures.[6]
Caption: Mechanism of pyrrole nitration with acetyl nitrate.
Experimental Protocols
Detailed methodologies are crucial for reproducible results in pyrrole nitration. Below are representative protocols for key nitrating agents.
Protocol 1: Mononitration of Pyrrole using Acetyl Nitrate
This procedure is adapted from established methods for the synthesis of 2-nitropyrrole.[1][3][4]
Materials:
-
Pyrrole
-
Acetic anhydride (Ac₂O)
-
Fuming nitric acid (HNO₃)
-
Diethyl ether
-
Ice-salt bath
-
Standard laboratory glassware
Procedure:
-
A solution of pyrrole in acetic anhydride is prepared and cooled to -10 °C in an ice-salt bath.
-
A pre-cooled solution of fuming nitric acid in acetic anhydride is added dropwise to the pyrrole solution while maintaining the temperature below -10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature.
-
The mixture is then poured onto crushed ice and extracted with diethyl ether.
-
The organic layer is washed with a saturated sodium bicarbonate solution and then with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography or recrystallization to afford 2-nitropyrrole.
Protocol 2: Dinitration of 2-Nitropyrrole
This protocol is based on the dinitration of 2-nitropyrrole to yield a mixture of 2,4- and 2,5-dinitropyrrole.[1]
Materials:
-
2-Nitropyrrole
-
Nitric acid
-
Acetic anhydride
-
Ice-salt bath
-
Standard laboratory glassware
Procedure:
-
2-Nitropyrrole is dissolved in acetic anhydride and the solution is cooled to -15 °C.
-
A solution of nitric acid in acetic anhydride is added slowly, ensuring the temperature does not rise above -15 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is worked up as described in Protocol 1.
-
The resulting mixture of 2,4- and 2,5-dinitropyrrole can be separated by fractional crystallization or chromatography.
Experimental Workflow
The following diagram illustrates a typical workflow for the nitration of pyrrole, from reagent preparation to product purification.
Caption: General experimental workflow for pyrrole nitration.
Conclusion
The selection of a nitrating agent for pyrrole synthesis is a critical parameter that must be tailored to the desired outcome. For the straightforward synthesis of 2-nitropyrrole, acetyl nitrate remains the most reliable and widely used reagent due to its mild nature, which effectively minimizes the undesirable acid-catalyzed polymerization of the pyrrole ring. For more specialized applications, such as the synthesis of 3-nitropyrrole or the nitration of deactivated pyrrole derivatives, alternative reagents like trifluoroacetyl nitrate or radical nitration systems may offer superior performance. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in the design and execution of pyrrole nitration reactions, facilitating the synthesis of key building blocks for drug discovery and materials science.
References
A Comparative Guide to Pyrrole Synthesis Strategies for the Modern Laboratory
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrroles—a core heterocyclic motif in numerous pharmaceuticals and natural products—is a critical endeavor. The choice of synthetic strategy can profoundly influence yield, purity, scalability, and overall efficiency. This guide provides an objective comparison of prominent pyrrole synthesis strategies, including the classic Paal-Knorr, Knorr, and Hantzsch methods, alongside modern advancements. We present supporting experimental data, detailed protocols, and visual workflows to empower informed decisions in your synthetic design.
At a Glance: Performance Comparison of Pyrrole Synthesis Methods
The selection of an optimal synthetic route is a multi-faceted decision. The following table summarizes typical reaction conditions and reported yields for several key pyrrole synthesis methodologies, offering a quantitative foundation for comparison.
| Synthesis Method | Typical Starting Materials | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid | 25 - 150 | 15 min - 24 h | >60, often 80-95[1][2] |
| Knorr Pyrrole Synthesis | α-Amino-ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temp. - Reflux | 1 - 4 h | 57 - 80[1][3] |
| Hantzsch Pyrrole Synthesis | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base | Room Temp. - Reflux | Variable | Often moderate, can be <60[4][5] |
| Microwave-Assisted Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines | Acetic acid | 120 - 150 | 2 - 10 min | 65 - 89[6][7] |
| Flow Chemistry Hantzsch Synthesis | tert-Butyl acetoacetates, Amines, 2-Bromoketones | DIPEA | 200 | ~8 min | up to 65[8] |
| From Biomass (Furans) | 2,5-Dimethylfuran, Anilines | H-Y Zeolite | 150 | 0.7 h | up to 95[9][10] |
Delving into the Details: Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is paramount for reaction optimization and troubleshooting. The following diagrams, generated using the DOT language, illustrate the intricate steps of each primary synthesis strategy.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely used method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[11] The reaction typically proceeds under neutral or mildly acidic conditions.[12]
Caption: Mechanism of the Paal-Knorr pyrrole synthesis.
Caption: General experimental workflow for the Paal-Knorr synthesis.
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a compound containing an activated methylene group, such as a β-ketoester.[13] A key challenge is the instability of α-amino-ketones, which are often generated in situ.[13]
Caption: Mechanism of the Knorr pyrrole synthesis.
Caption: General experimental workflow for the Knorr synthesis.
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[14] This method offers the potential for creating highly substituted pyrroles in a single step.[4]
Caption: Mechanism of the Hantzsch pyrrole synthesis.
Caption: General experimental workflow for the Hantzsch synthesis.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following section provides detailed, step-by-step protocols for key experiments cited in this guide.
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole[15]
-
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenylpyrrole.
-
Expected Yield: Approximately 52% (178 mg).[15]
-
Protocol 2: Knorr Synthesis of Diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole[17]
-
Materials:
-
Ethyl acetoacetate (390 g, 3 moles)
-
Glacial acetic acid (900 cc)
-
Sodium nitrite (95%, 107 g, 1.47 moles)
-
Water (150 cc)
-
Zinc dust (196 g, 3 gram atoms)
-
95% Ethanol for recrystallization
-
-
Procedure:
-
In a 3-L three-necked, round-bottomed flask equipped with a mechanical stirrer and dropping funnel, place ethyl acetoacetate and glacial acetic acid.
-
Cool the solution to 5°C in a freezing mixture.
-
Slowly add a cold solution of sodium nitrite in water, maintaining the temperature between 5-10°C.
-
After the addition is complete, stir for one hour at the same temperature, then allow it to stand at room temperature for 3-4 hours.
-
Add portions of zinc dust to the stirred solution, initially to bring it to a boil, and then frequently enough to maintain boiling.
-
After all the zinc has been added, reflux the mixture for one hour.
-
While still hot, decant the contents from the remaining zinc into 10 L of vigorously stirred water.
-
Wash the zinc residue with hot glacial acetic acid and add the washings to the water.
-
After standing overnight, filter the crude product by suction, wash with water, and dry.
-
Recrystallize from 95% ethanol.
-
Expected Yield: 57–64%.[16]
-
Protocol 3: Microwave-Assisted Paal-Knorr Synthesis of N-Substituted Pyrroles (General Procedure)[11]
-
Materials:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Primary amine (1.1-1.5 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)
-
Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)
-
-
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.
-
Add the chosen solvent and catalyst, if required.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[11]
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.
-
Conclusion
The synthesis of pyrroles is a well-established field with a rich history, yet it continues to evolve with the advent of modern techniques. The Paal-Knorr synthesis remains a highly efficient and versatile method, particularly with the adoption of microwave irradiation to significantly reduce reaction times and improve yields.[6] The Knorr synthesis provides a reliable route to polysubstituted pyrroles, especially when α-amino ketones are generated in situ.[13] The Hantzsch synthesis, while sometimes offering lower yields, provides a valuable pathway for the one-pot construction of complex pyrroles and has been successfully adapted to continuous flow systems.[8][14] Furthermore, the development of catalytic methods using renewable resources like biomass-derived furans opens new avenues for sustainable pyrrole synthesis.[9] By carefully considering the desired substitution pattern, required scale, and available resources, researchers can select the most appropriate synthetic strategy to efficiently access these vital heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. public.pensoft.net [public.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. syrris.com [syrris.com]
- 9. researchgate.net [researchgate.net]
- 10. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 11. benchchem.com [benchchem.com]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 14. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 4-nitro-1h-pyrrole-2-carboxylate
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. Methyl 4-nitro-1h-pyrrole-2-carboxylate, a compound utilized in various research applications, requires careful handling due to its hazardous properties. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, emphasizing safety and regulatory compliance.
This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1] Therefore, all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware, must be treated as hazardous waste.
Key Safety and Handling Data
A summary of the essential safety information for this compound is provided in the table below. This data has been aggregated from various safety data sheets and chemical information sources.
| Property | Value |
| Molecular Formula | C₆H₆N₂O₄ |
| Molecular Weight | 170.12 g/mol |
| Appearance | Solid |
| Hazard Classifications | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |
| Storage Class | 11 - Combustible Solids |
Step-by-Step Disposal Protocol
Objective: To safely collect, label, and prepare this compound waste for disposal by a licensed environmental health and safety (EHS) provider.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Designated hazardous waste container (chemically resistant, with a secure lid).
-
Hazardous waste labels.
-
Fume hood.
Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and nitrile gloves. All handling of the solid compound and its waste should be conducted in a well-ventilated fume hood.
-
Waste Segregation:
-
Designate a specific, clearly labeled container for this compound waste.
-
Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions. In particular, avoid mixing with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]
-
Solid waste (e.g., contaminated filter paper, gloves, and weighing boats) should be collected separately from liquid waste if applicable.
-
-
Containerization:
-
Use a chemically compatible container with a tightly sealing lid for waste collection.
-
Ensure the exterior of the waste container remains clean and free from contamination.
-
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste."
-
Clearly write the full chemical name: "this compound."
-
Indicate the approximate quantity of waste in the container.
-
Include the date when the waste was first added to the container.
-
Affix any other specific labels required by your institution's EHS department.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.
-
This area should be away from heat, sparks, and open flames.
-
-
Disposal:
-
Crucially, do not attempt to dispose of this chemical down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste handover. It is the responsibility of the waste generator to ensure the waste is properly identified and prepared for disposal.
-
-
Decontamination:
-
Thoroughly decontaminate any labware or surfaces that have come into contact with this compound using an appropriate solvent and cleaning procedure.
-
Dispose of any cleaning materials (e.g., wipes, absorbent pads) as hazardous waste in the designated container.
-
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling Methyl 4-nitro-1h-pyrrole-2-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 4-nitro-1h-pyrrole-2-carboxylate. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Chemical Hazards: this compound is classified as a hazardous substance. According to safety data, it can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] It is crucial to avoid the formation of dust and to prevent any contact with the skin and eyes.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Receiving and Storage | - Safety glasses- Nitrile gloves |
| Routine Handling and Use | - Chemical safety goggles with side shields- Lab coat- Chemical-resistant gloves (e.g., nitrile gloves)[4]- Use in a certified chemical fume hood is required[4] |
| Weighing and Transfer | - Chemical safety goggles with side shields- Lab coat- Chemical-resistant gloves (e.g., nitrile gloves)- Use of a balance with a draft shield or within a fume hood is recommended to control dust |
| Spill Cleanup | - Chemical safety goggles- Lab coat or chemical-resistant suit- Double-gloving with chemical-resistant gloves- Respiratory protection may be required depending on the spill size and location |
| Waste Disposal | - Chemical safety goggles- Lab coat- Chemical-resistant gloves (e.g., nitrile gloves) |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to manage the risks associated with this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage in a well-ventilated area.
-
Wear nitrile gloves and safety glasses during unpacking.
-
Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[3]
-
Ensure the container is kept tightly closed when not in use.
2. Handling and Use:
-
All procedures involving this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Wear a lab coat, safety goggles with side shields, and chemical-resistant gloves.[4][5]
-
Avoid direct contact with the skin, eyes, and clothing.[3] In case of contact, immediately flush the affected area with copious amounts of water.
-
Do not eat, drink, or smoke in areas where this chemical is handled.
3. Spill Response:
-
In the event of a spill, evacuate personnel from the immediate area.[3]
-
Ensure the area is well-ventilated.
-
For small spills, use an inert absorbent material to contain and collect the spilled substance.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]
-
Wear the appropriate PPE, including respiratory protection if necessary, during the cleanup process.[3]
4. Waste Disposal:
-
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.
-
Collect all chemical waste in a designated, clearly labeled, and sealed container.[3][4]
-
Do not dispose of this chemical down the drain or in the regular trash.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal according to local, state, and federal regulations.[4]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
